Product packaging for 5-Bromo-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 81237-69-6)

5-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B049506
CAS No.: 81237-69-6
M. Wt: 212.09 g/mol
InChI Key: IZCCDTQAIOPIGY-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a versatile and privileged chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This brominated tetrahydroisoquinoline derivative serves as a critical synthetic intermediate for the construction of more complex molecules, particularly in the development of compounds targeting central nervous system (CNS) disorders. Its core structure is a key pharmacophore found in numerous biologically active alkaloids and synthetic compounds that interact with a variety of neurological receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN B049506 5-Bromo-1,2,3,4-tetrahydroisoquinoline CAS No. 81237-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCCDTQAIOPIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510738
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81237-69-6
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold substituted with a bromine atom at the C5 position. Its chemical properties are summarized below, with data presented for both the free base and its hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride
CAS Number 81237-69-6[1][2][3][4][5]923591-51-9[6][7]
Molecular Formula C₉H₁₀BrN[1][3][5]C₉H₁₁BrClN[6]
Molecular Weight 212.09 g/mol [1][3][8]248.55 g/mol [6]
Appearance Pale yellow solid[9]Not specified
Predicted Boiling Point 294.3 ± 40.0 °C[9]Not specified
Predicted Density 1.428 ± 0.06 g/cm³[9]Not specified
Predicted pKa 8.99 ± 0.20[9]Not specified
Storage Temperature 2-8°C, protect from light[4][9], or -20°C[3][5]Not specified

Spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for this compound and its hydrochloride salt from various chemical suppliers.[10][11]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 5-bromoisoquinoline.

A general procedure for the synthesis of this compound from 5-bromoisoquinoline is as follows:[9]

  • Dissolution: Dissolve 5-bromoisoquinoline (1 equivalent) in acetic acid.

  • Reduction: Add sodium borohydride (NaBH₄) (3 equivalents) to the solution in batches at room temperature.

  • Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Neutralization: Once the reaction is complete, adjust the pH of the solution to approximately 8 with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the reaction mixture with ethyl acetate.

  • Washing: Combine the organic phases and wash with a saturated sodium chloride (NaCl) solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography to yield this compound.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 5-Bromoisoquinoline 5-Bromoisoquinoline dissolution Dissolve in Acetic Acid 5-Bromoisoquinoline->dissolution reduction Add NaBH4 (3 equiv.) Room Temperature dissolution->reduction monitoring Monitor by LC-MS reduction->monitoring neutralization Adjust pH to ~8 with NaHCO3 monitoring->neutralization extraction Extract with Ethyl Acetate neutralization->extraction washing Wash with Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Structure and Reactivity

The tetrahydroisoquinoline scaffold is a prominent pharmacophore, and the bromine atom at the 5-position provides a reactive handle for further functionalization, making it a versatile building block in medicinal chemistry.[2]

Caption: Structure of this compound with numbering.

The presence of the bromine atom on the aromatic ring allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The secondary amine in the tetrahydroisoquinoline ring is also a site for further modification, such as N-alkylation or N-acylation.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of Vaniprevir (MK-7009), a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4a protease.[3][9] The tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active compounds, with applications spanning neuroscience, oncology, and cardiovascular medicine.[2][12][13][14] The versatility of this scaffold allows for the generation of diverse molecular libraries for drug discovery programs.[2]

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] The hydrochloride salt may also cause respiratory irritation.[6] Appropriate personal protective equipment should be used when handling this compound.

References

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 81237-69-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold. While the THIQ core is known for a wide array of pharmacological activities, this compound is primarily recognized and utilized as a critical chemical intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is as a key building block in the production of Vaniprevir (MK-7009), a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4a protease. This document provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis methodologies, and its role in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Quantitative data has been compiled from various chemical data repositories. Experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature; therefore, computed values are provided where applicable.

PropertyValueSource(s)
CAS Number 81237-69-6ChemScene[1], United States Biological[2]
Molecular Formula C₉H₁₀BrNPubChem[3], ChemScene[1]
Molecular Weight 212.09 g/mol PubChem[3], ChemScene[1]
IUPAC Name This compoundPubChem[3]
Physical Form SolidSigma-Aldrich
Topological Polar Surface Area (TPSA) 12.03 ŲChemScene[1]
LogP (Computed) 2.0948ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached via two primary routes: the direct bromination of 1,2,3,4-tetrahydroisoquinoline or the synthesis of 5-bromoisoquinoline followed by reduction of the aromatic ring. The former is generally cited as the typical production method.[4]

Illustrative Protocol: Direct Bromination of 1,2,3,4-Tetrahydroisoquinoline

While a specific, detailed experimental protocol for the direct bromination of 1,2,3,4-tetrahydroisoquinoline to yield the 5-bromo isomer is not explicitly detailed in the surveyed literature, a general procedure can be adapted from standard bromination techniques for activated aromatic rings. The following is a representative protocol.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1M)

  • Ammonia solution (25% aq.)

  • Magnesium sulfate (anhydrous)

  • Crushed ice

  • Dry ice/acetone bath

Procedure:

  • A three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Charge the flask with concentrated sulfuric acid and cool to 0°C.

  • Slowly add 1,2,3,4-tetrahydroisoquinoline to the stirred acid, maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained between -25°C and -20°C. The use of a slight molar excess of NBS is typical.

  • Stir the reaction mixture at this temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates completion of the reaction.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralize the acidic solution by slowly adding 25% aqueous ammonia, keeping the temperature below 25°C. The pH should be adjusted to approximately 9.0.

  • Extract the aqueous suspension with diethyl ether multiple times.

  • Combine the organic layers and wash sequentially with 1M NaOH solution and water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or distillation.

Alternative Route: Reduction of 5-Bromoisoquinoline

An alternative pathway involves the catalytic hydrogenation of 5-bromoisoquinoline. This precursor can be synthesized from isoquinoline as detailed in Organic Syntheses.[1]

Illustrative Reduction Protocol:

  • 5-Bromoisoquinoline is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is monitored until the uptake of hydrogen ceases or analysis confirms the complete reduction of the pyridine ring.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

G cluster_0 Route A: Direct Bromination cluster_1 Route B: Reduction A1 1,2,3,4-Tetrahydroisoquinoline A2 This compound A1->A2 NBS, H₂SO₄ B1 Isoquinoline B2 5-Bromoisoquinoline B1->B2 NBS, H₂SO₄ B3 This compound B2->B3 H₂, Pd/C

Synthetic routes to this compound.

Biological Activity and Applications

The tetrahydroisoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] However, this compound itself is not primarily studied for its direct pharmacological effects. Its principal value lies in its utility as a versatile synthetic intermediate.

The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments.[4]

Key Application: Synthesis of Vaniprevir (MK-7009)

The most prominent application of this compound is as a crucial starting material for the synthesis of Vaniprevir (MK-7009).[2] Vaniprevir is a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4a serine protease, an enzyme essential for viral replication.[8][9] The tetrahydroisoquinoline moiety is incorporated into the complex macrocyclic structure of the final drug molecule.

The synthesis involves coupling the this compound core with other complex fragments to construct the final macrocycle. The development of a practical, large-scale synthesis of Vaniprevir has been a subject of significant research, with various strategies explored for the key macrocyclization step.[8]

G start 5-Bromo-1,2,3,4- tetrahydroisoquinoline (CAS 81237-69-6) intermediate Coupling & Elaboration (Multi-step process) start->intermediate Synthetic Elaboration product Vaniprevir (MK-7009) (HCV NS3/4a Protease Inhibitor) intermediate->product Macrocyclization

Role of this compound in Vaniprevir synthesis.

Safety and Handling

According to aggregated GHS data, this compound is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for drug discovery and development, rather than an active pharmaceutical ingredient itself. Its significance is underscored by its role in the synthesis of the complex antiviral agent Vaniprevir. The presence of the bromine atom on the versatile tetrahydroisoquinoline scaffold provides medicinal chemists with a key tool for constructing intricate molecular architectures. Further research into novel synthetic applications for this intermediate could open new avenues in the development of therapeutic agents.

References

A Technical Guide to the Molecular Structure and Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It belongs to the tetrahydroisoquinoline (THIQ) class of molecules, a scaffold that is a well-established pharmacophore present in numerous natural products and synthetic drugs.[1] The THIQ core is associated with a wide range of biological activities, including antitumor, anticonvulsant, and anti-inflammatory properties. The strategic placement of a bromine atom at the 5-position of the aromatic ring provides a versatile chemical handle, making this compound an invaluable building block for the synthesis of diverse molecular libraries and targeted therapeutic agents. This guide provides an in-depth overview of its molecular structure, properties, synthesis, and role in drug discovery.

Molecular Structure and Identification

The core structure consists of a benzene ring fused to a saturated piperidine ring, with a bromine atom substituted at the C5 position of the isoquinoline nucleus.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 81237-69-6[1][2]
Molecular Formula C₉H₁₀BrN[2]
SMILES C1CNCC2=C1C(=CC=C2)Br[2]
InChI InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2[2]
InChIKey IZCCDTQAIOPIGY-UHFFFAOYSA-N[2]

Note: The hydrochloride salt of this compound is also commercially available under CAS Number 923591-51-9.[3][4]

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic signatures are critical for the identification and characterization of the compound.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 212.09 g/mol [2]
Exact Mass 210.99966 Da[2]
Appearance Typically a solid at room temperature.
Melting Point 32-35°C (for the related 7-bromo isomer, specific data for 5-bromo is sparse)[5]

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR Aromatic Protons (δ ≈ 6.8-7.2 ppm): Three protons on the aromatic ring, exhibiting doublet and triplet splitting patterns. Aliphatic Protons (δ ≈ 2.8-4.2 ppm): Three distinct signals for the CH₂ groups at positions 1, 3, and 4, and a broad singlet for the N-H proton.
¹³C NMR Aromatic Carbons (δ ≈ 115-140 ppm): Six signals, including a carbon directly attached to bromine (lower field) and five other sp² carbons. Aliphatic Carbons (δ ≈ 25-50 ppm): Three signals corresponding to the sp³ carbons at positions 1, 3, and 4.
Infrared (IR) Spectroscopy N-H Stretch: A moderate, single peak around 3300-3400 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region. C-Br Stretch: A peak in the fingerprint region, typically 515-690 cm⁻¹.[6][7]
Mass Spectrometry (MS) Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (1:1 ratio) at m/z 211 and 213, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8][9][10] Major Fragment: A peak corresponding to the loss of a bromine atom (M-79/81).

Experimental Protocols

Synthesis Workflow

A common and effective method for the synthesis of this compound involves a two-step process starting from isoquinoline.

  • Step 1: Electrophilic Bromination of Isoquinoline. This step selectively introduces a bromine atom at the 5-position of the isoquinoline ring.

  • Step 2: Reduction of 5-Bromoisoquinoline. The aromatic pyridine portion of the isoquinoline ring is selectively reduced to yield the final tetrahydroisoquinoline product.

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction A Isoquinoline R1 N-Bromosuccinimide (NBS) Concentrated H₂SO₄ -25°C to -18°C B 5-Bromoisoquinoline R2 Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) or Chemical Reduction (e.g., NaBH₄, H⁺) R1->B Electrophilic Aromatic Substitution C This compound (Final Product) R2->C Ring Reduction

Caption: Synthetic workflow for this compound.

Protocol for Step 1: Synthesis of 5-Bromoisoquinoline This protocol is adapted from a standard procedure for the bromination of isoquinoline.[11]

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Acid Addition: The flask is charged with concentrated sulfuric acid (96%) and cooled to 0°C in an ice bath.

  • Substrate Addition: Isoquinoline is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.

  • Brominating Agent Addition: N-Bromosuccinimide (NBS, ~1.1 equivalents) is added portion-wise, maintaining the temperature between -26°C and -22°C.

  • Reaction: The mixture is stirred vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Workup: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 9.0 with aqueous ammonia while keeping the temperature below 25°C.

  • Extraction and Purification: The resulting alkaline suspension is extracted with diethyl ether. The combined organic phases are washed, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by fractional distillation or chromatography to yield 5-bromoisoquinoline.

Protocol for Step 2: Reduction of 5-Bromoisoquinoline This is a general protocol for the reduction of the isoquinoline nucleus.

  • Catalytic Hydrogenation (Preferred Method): 5-Bromoisoquinoline is dissolved in a suitable solvent such as acetic acid or ethanol.[12]

  • A catalyst, typically platinum(IV) oxide (Adams' catalyst) or palladium on carbon (Pd/C), is added to the solution.[12][13]

  • The mixture is subjected to hydrogen gas (typically at 3-4 atm pressure) in a Parr hydrogenation apparatus.

  • The reaction is monitored until hydrogen uptake ceases.

  • Workup: The catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the final product.

General Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.[14] ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz), using tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

  • Infrared (IR) Spectroscopy: A small amount of the sample is analyzed using an FT-IR spectrometer. For solids, a KBr pellet is prepared, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 600 cm⁻¹.[15]

  • Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method for generating ions. The instrument records the mass-to-charge ratio (m/z) of the molecular ion and any resulting fragment ions.[8]

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate or building block. The bromine atom at the 5-position is a key feature, providing a reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the late-stage functionalization and diversification of the THIQ scaffold.

Key Applications:

  • Scaffold for Library Synthesis: It is an ideal starting material for creating large libraries of diverse THIQ analogs for high-throughput screening.

  • Transition-Metal Catalysis: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups.

  • Targeted Drug Design: By modifying the 5-position, medicinal chemists can fine-tune the steric and electronic properties of the molecule to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets in areas like oncology and neuroscience.[1]

G cluster_rxns Chemical Modifications cluster_apps Potential Therapeutic Applications A This compound (Versatile Building Block) B Suzuki Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig (C-N Bond Formation) A->C D Sonogashira Coupling (C-C Bond Formation) A->D E N-Alkylation / N-Acylation (at secondary amine) A->E F Diverse Library of Functionalized THIQ Analogs B->F C->F D->F E->F G Neuroscience (e.g., Receptor Modulators) F->G H Oncology (e.g., Enzyme Inhibitors) F->H I Cardiovascular Medicine F->I

Caption: Role of 5-Bromo-THIQ as a building block in drug discovery.

Conclusion

This compound is a structurally important molecule whose value lies in its role as a versatile synthetic intermediate. Its well-defined molecular structure, characterized by the reactive bromine handle on the privileged tetrahydroisoquinoline scaffold, makes it a cornerstone for the development of novel chemical entities. The synthetic and analytical protocols outlined in this guide provide a framework for its effective use in research and development, empowering scientists to explore new therapeutic avenues in a range of disease areas.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-Bromo-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a diverse array of potentially therapeutic agents.[1] This document details the most common synthetic strategies, including experimental protocols, quantitative data, and graphical representations of the chemical transformations.

Introduction

This compound (5-bromo-THIQ) is a heterocyclic compound with the molecular formula C₉H₁₀BrN.[1] Its structure is comprised of a tetrahydroisoquinoline core with a bromine substituent on the aromatic ring. This bromine atom serves as a key functional group for introducing further complexity into the molecule through various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The applications of its derivatives span across neuroscience, oncology, and cardiovascular medicine.[1]

Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

  • Synthesis of the Aromatic Precursor followed by Ring Reduction: This is a common and often high-yielding approach that involves the initial synthesis of 5-bromoisoquinoline, followed by the reduction of the pyridine ring to yield the desired tetrahydroisoquinoline.

  • Direct Construction of the Tetrahydroisoquinoline Ring: This involves classical named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, starting from appropriately substituted phenethylamine derivatives.

This guide will focus on the first and most well-documented strategy, providing a detailed experimental protocol.

Synthesis via Reduction of 5-Bromoisoquinoline

This two-step approach first involves the bromination of isoquinoline to form 5-bromoisoquinoline, which is then reduced to the final product.

Step 1: Synthesis of 5-Bromoisoquinoline

A reliable method for the synthesis of 5-bromoisoquinoline is through the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This procedure is well-documented and provides good yields of the desired product.

Experimental Protocol:

A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid (96%) and cooled to 0°C. Isoquinoline (40 mL, 44.0 g, 330 mmol) is then added slowly, ensuring the internal temperature remains below 30°C. The resulting solution is cooled to -25°C in a dry ice-acetone bath. N-bromosuccinimide (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, maintaining the temperature between -22 and -26°C. The reaction mixture is stirred for 2 hours at -22 ± 1°C and then for an additional 3 hours at -18 ± 1°C.

Upon completion, the reaction mixture is poured onto 1.0 kg of crushed ice. The pH of the resulting mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C. The alkaline suspension is then extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with 1M aqueous NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid. Fractional distillation under reduced pressure affords 5-bromoisoquinoline as a white solid.

Quantitative Data for the Synthesis of 5-Bromoisoquinoline:

ParameterValueReference
Starting MaterialIsoquinoline[2]
ReagentsN-Bromosuccinimide, Conc. H₂SO₄[2]
Reaction Time5 hours[2]
Reaction Temperature-26°C to -18°C[2]
Yield47-49%[2]
Boiling Point145-149°C at 14 mmHg[2]
PurityHigh purity after distillation[2]

Purification:

The crude product can be purified by fractional distillation under reduced pressure.[2] Alternatively, for higher purity, column chromatography on silica gel can be employed.[2]

Diagram of the Synthesis of 5-Bromoisoquinoline:

G Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline -22 to -18 °C NBS N-Bromosuccinimide (NBS) Conc. H₂SO₄

Synthesis of 5-Bromoisoquinoline from Isoquinoline.
Step 2: Reduction of 5-Bromoisoquinoline to this compound

The second step involves the reduction of the pyridine ring of 5-bromoisoquinoline. A common and effective method for this transformation is the use of sodium borohydride in an acidic medium.

Experimental Protocol:

In a suitable reaction vessel, 5-bromoisoquinoline (25 g, 120.2 mmol) is dissolved in acetic acid (250 mL). Sodium borohydride (13.6 g, 359.5 mmol, 3 equivalents) is added portion-wise to the solution at room temperature. The reaction progress is monitored by LC-MS. After the reaction is complete, the pH of the solution is carefully adjusted to approximately 8 with a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Quantitative Data for the Reduction of 5-Bromoisoquinoline:

ParameterValue
Starting Material5-Bromoisoquinoline
ReagentSodium Borohydride (NaBH₄)
SolventAcetic Acid
Reaction TemperatureRoom Temperature
PurityPurified by column chromatography

Diagram of the Reduction of 5-Bromoisoquinoline:

G Bromoisoquinoline 5-Bromoisoquinoline BromoTHIQ This compound Bromoisoquinoline->BromoTHIQ Room Temp. NaBH4 Sodium Borohydride (NaBH₄) Acetic Acid

Reduction of 5-Bromoisoquinoline to this compound.

Alternative Synthetic Routes

While the reduction of 5-bromoisoquinoline is a primary route, classical methods for constructing the tetrahydroisoquinoline ring system can also be employed.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4] To synthesize this compound via this method, a 3-bromo-phenethylamine derivative would be the required starting material, which would react with formaldehyde or a formaldehyde equivalent.

Conceptual Workflow for the Pictet-Spengler Synthesis:

G Start 3-Bromo-phenethylamine Intermediate Iminium Ion Intermediate Start->Intermediate Aldehyde Formaldehyde (or equivalent) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Acid Catalyst Product This compound Cyclization->Product

Conceptual workflow of the Pictet-Spengler reaction for 5-bromo-THIQ.
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.[5][6] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6] For the synthesis of 5-bromo-THIQ, an N-acyl derivative of a 3-bromo-phenethylamine would be the starting material.

Conceptual Workflow for the Bischler-Napieralski Synthesis:

G Start N-Acyl-3-bromo- phenethylamine Dihydroisoquinoline 5-Bromo-3,4-dihydroisoquinoline Start->Dihydroisoquinoline Cyclization DehydratingAgent Dehydrating Agent (e.g., POCl₃) Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction Product This compound Reduction->Product

References

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline class. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound . This compound serves as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Vaniprevir. The tetrahydroisoquinoline scaffold is a recognized pharmacophore, and the strategic placement of a bromine atom at the 5-position provides a versatile handle for further chemical modifications in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, tailored for professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
IUPAC Name This compound
CAS Number 81237-69-6
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from isoquinoline. The first step involves the bromination of isoquinoline to form 5-bromoisoquinoline, which is then subsequently reduced to the desired tetrahydroisoquinoline.

Experimental Protocol: Step 1 - Synthesis of 5-Bromoisoquinoline

This procedure is adapted from a reported method for the regioselective bromination of isoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Diethyl ether

  • Aqueous Ammonia (25%)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed ice

  • Dry ice-acetone bath

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.

  • Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.

  • The resulting solution is cooled to -25°C in a dry ice-acetone bath.

  • N-Bromosuccinimide (64.6 g, 363 mmol) is added portion-wise to the vigorously stirred solution, maintaining the internal temperature between -22 and -26°C.

  • The suspension is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • The reaction mixture is then poured onto 1.0 kg of crushed ice.

  • The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • The resulting alkaline suspension is extracted three times with diethyl ether.

  • The combined organic layers are washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid.

  • The crude product is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.

Experimental Protocol: Step 2 - Reduction of 5-Bromoisoquinoline to this compound

The reduction of the isoquinoline ring system to a tetrahydroisoquinoline can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride. A general procedure using sodium borohydride is described below.

Materials:

  • 5-Bromoisoquinoline

  • Methanol (or Ethanol)

  • Sodium Borohydride (NaBH₄)

  • Water

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromoisoquinoline in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Biological Activity and Applications

This compound is primarily recognized as a key building block in the synthesis of Vaniprevir (MK-7009), a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] The NS3/4A protease is a crucial enzyme for the replication of the hepatitis C virus.

While quantitative biological data for this compound itself is not extensively reported in the public domain, its derivatives have been the subject of significant research. The tetrahydroisoquinoline core is a common motif in compounds targeting a wide range of biological targets. The biological activity of some tetrahydroisoquinoline derivatives is summarized below to provide context for the importance of this scaffold.

Compound ClassTargetReported Activity (Example)Reference
Tetrahydroisoquinoline derivativesAnticancer (NF-κB signaling)GI₅₀ values ranging from 1.591 to 2.281 μM[2]
5,8-disubstituted THIQ analogsAnti-mycobacterial (M. smegmatis ATP synthetase)IC₅₀ value of 1.8 μg/mL[3]
Vaniprevir (derived from 5-bromo-THIQ)HCV NS3/4A ProteaseActive against genotype 1 and 2 enzymes[4]
Mechanism of Action: HCV NS3/4A Protease Inhibition

The end-product synthesized from this compound, Vaniprevir, functions by inhibiting the HCV NS3/4A protease. This viral enzyme is a serine protease responsible for cleaving the HCV polyprotein at four specific sites, a critical step in the viral replication cycle. By blocking the active site of this enzyme, Vaniprevir prevents the maturation of viral proteins, thereby halting viral replication.

The following diagram illustrates the general workflow of an HCV NS3/4A protease inhibition assay and the mechanism of action of inhibitors like Vaniprevir.

HCV_Protease_Inhibition cluster_0 HCV Replication Cycle cluster_1 Inhibitor Action HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Generates Inhibition Inhibition NS3_4A->Inhibition Replication Viral Replication Viral_Proteins->Replication Vaniprevir Vaniprevir (from 5-Bromo-THIQ) Vaniprevir->Inhibition Blocked_Replication Blocked Replication Inhibition->Blocked_Replication Synthesis_Workflow Start Isoquinoline Step1 Bromination (NBS, H₂SO₄) Start->Step1 Intermediate 5-Bromoisoquinoline Step1->Intermediate Step2 Reduction (e.g., NaBH₄) Intermediate->Step2 Product This compound Step2->Product Derivatization Chemical Derivatization Product->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., HCV Protease Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Spectroscopic Profile of 5-Bromo-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroisoquinoline, a crucial building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed spectral data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.39d, J = 1.7 HzAr-H
7.04 – 6.93mAr-H
3.98sCH₂ (C1)
3.16t, J = 6.1 HzCH₂ (C3)
2.73t, J = 6.1 HzCH₂ (C4)
1.62sNH

Note: Spectra acquired in CDCl₃ at 400 MHz.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
135.98Ar-C
133.22Ar-C
131.91Ar-C
129.97Ar-CH
127.35Ar-CH
122.28Ar-C (C-Br)
46.96CH₂ (C1)
42.14CH₂ (C3)
28.60CH₂ (C4)

Note: Spectra acquired in CDCl₃ at 126 MHz.

Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3500N-HStretching
3000-3100Ar C-HStretching
2850-2960Aliphatic C-HStretching
1550-1600C=CAromatic ring stretching
1450-1500C=CAromatic ring stretching
1000-1100C-BrStretching
650-850Ar C-HBending (out-of-plane)
Mass Spectrometry (MS) Data
IonCalculated m/z
[M+H]⁺211.99/213.99
[M]⁺˙210.99/212.99

Note: The two m/z values correspond to the two major isotopes of Bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance, resulting in a characteristic isotopic pattern for the molecular ion.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 5-10 mg of Sample Dissolve Dissolve Sample in Solvent Sample->Dissolve Solvent 0.7 mL CDCl₃ with TMS Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400 MHz NMR Spectrometer Transfer->Spectrometer Locking Lock on Deuterium Signal Spectrometer->Locking Shimming Shim Magnetic Field Locking->Shimming Acquire_H1 Acquire ¹H Spectrum Shimming->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Processing Fourier Transform, Phase Correction, Baseline Correction Acquire_C13->Processing Referencing Reference to TMS (0.00 ppm) Processing->Referencing Integration Integrate ¹H Signals Referencing->Integration Peak_Picking Peak Pick ¹H and ¹³C Signals Integration->Peak_Picking

NMR Experimental Workflow.
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm. For the ¹H spectrum, the signals are integrated. For both spectra, the chemical shifts of the peaks are determined.

Infrared (IR) Spectroscopy

The following protocol describes the preparation of a sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1-2 mg of Sample Grind Grind Sample and KBr Together Sample->Grind KBr ~100 mg Dry KBr KBr->Grind Press Press into a Transparent Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Background Acquire Background Spectrum (Air) Spectrometer->Background Acquire_Sample Acquire Sample Spectrum Background->Acquire_Sample Correction Background Subtraction Acquire_Sample->Correction Peak_Picking Identify Absorption Bands (cm⁻¹) Correction->Peak_Picking

IR Spectroscopy Experimental Workflow.
  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum. The wavenumbers of the major absorption bands are then identified.

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample ~1 mg of Sample Dissolve Dissolve Sample Sample->Dissolve Solvent 1 mL Methanol/ Water (1:1) Solvent->Dissolve Dilute Dilute to ~10 µg/mL Dissolve->Dilute Mass_Spec ESI Mass Spectrometer Dilute->Mass_Spec Infusion Infuse Sample (e.g., 5 µL/min) Mass_Spec->Infusion Acquire_Spectrum Acquire Mass Spectrum (Positive Ion Mode) Infusion->Acquire_Spectrum Identify_M_H Identify [M+H]⁺ Ion Acquire_Spectrum->Identify_M_H Analyze_Isotopes Analyze Isotopic Pattern for Bromine Identify_M_H->Analyze_Isotopes

Mass Spectrometry (ESI) Experimental Workflow.
  • Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as methanol/water (1:1). This solution is then further diluted to a final concentration of approximately 10 µg/mL.

  • Data Acquisition: The diluted sample solution is infused into the electrospray ionization source of a mass spectrometer at a constant flow rate (e.g., 5 µL/min). The mass spectrum is acquired in positive ion mode over a suitable m/z range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺). The isotopic pattern of the molecular ion is examined to confirm the presence of a single bromine atom.

The Biological Versatility of the 5-Bromo-1,2,3,4-tetrahydroisoquinoline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established pharmacophore, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a bromine atom at the 5-position of this scaffold imbues the molecule with unique physicochemical properties that can significantly influence its pharmacological profile. This technical guide provides an in-depth overview of the biological activities associated with the 5-Bromo-1,2,3,4-tetrahydroisoquinoline scaffold and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

I. Overview of Biological Activities

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. The presence and position of the bromo substituent can modulate the potency and selectivity of these compounds, making the 5-bromo-THIQ scaffold a promising starting point for the design of novel drug candidates.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 5-bromo-substituted tetrahydroisoquinoline and related analogs.

Table 1: Anticancer and Cytotoxic Activity

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
GM-3-18 (A THIQ derivative with a chloro-substituted phenyl ring)HCT116 (Colon)KRas Inhibition0.9 - 10.7[1]
Compound 7e (A 5,6,7,8-tetrahydroisoquinoline derivative)A549 (Lung)MTT Assay0.155[2]
Compound 7e MCF7 (Breast)MTT Assay0.170[2]
Compound 6g (A 1,2,3,4-tetrahydroisoquinoline-isatin hybrid)Hela (Cervical)MTT Assay0.0067[1]

Table 2: Enzyme Inhibition

Compound IDTarget EnzymeInhibition TypeKi (nM)IC50 (µM)Reference
5-bromo-6-fluoro-2-methyl-N-formyl-tetrahydroquinoline (analog 6) EPAC1--~25[3]
Compound 7e (A 5,6,7,8-tetrahydroisoquinoline derivative)CDK2--0.149[4][5][6]
Compound 8d (A 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative)DHFR--0.199[4][6]

III. Key Signaling Pathways and Mechanisms of Action

The biological effects of 5-bromo-tetrahydroisoquinoline derivatives can be attributed to their modulation of specific cellular signaling pathways. Key among these are the pathways controlling cell cycle progression and apoptosis.

A. CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by tetrahydroisoquinoline derivatives can lead to cell cycle arrest, preventing the proliferation of cancer cells.[4][5]

CDK2_Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F (free) pRb_E2F->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE activates DNA_Replication DNA Replication CDK2_CyclinE->pRb_E2F hyperphosphorylates CDK2_CyclinE->DNA_Replication promotes THIQ_Inhibitor THIQ Derivative (e.g., Compound 7e) THIQ_Inhibitor->CDK2_CyclinE inhibits

Diagram 1: CDK2-Mediated G1/S Transition and its Inhibition by THIQ Derivatives.
B. Apoptosis Induction

Tetrahydroisoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioners of apoptosis.[2][7]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Executioner_Caspases THIQ_Derivative THIQ Derivative THIQ_Derivative->Death_Receptor may sensitize THIQ_Derivative->Cellular_Stress induces Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Diagram 2: Overview of Intrinsic and Extrinsic Apoptosis Pathways Modulated by THIQ Derivatives.

IV. Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of 5-bromo-tetrahydroisoquinoline derivatives and their analogs.

A. In Vitro Cytotoxicity: MTT Assay

This assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase and prepare a single-cell suspension.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_attachment Incubate overnight cell_seeding->incubation_attachment compound_treatment Treat cells with THIQ derivatives (serial dilutions) incubation_attachment->compound_treatment incubation_exposure Incubate for 24-72 hours compound_treatment->incubation_exposure add_mtt Add MTT solution incubation_exposure->add_mtt incubation_formazan Incubate for 4 hours add_mtt->incubation_formazan solubilize Remove medium and add DMSO incubation_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

References

Unlocking the Marine Pharmacopeia: An In-depth Technical Guide to the Discovery and History of Brominated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and chemically diverse frontier, has yielded a remarkable array of natural products with significant therapeutic potential. Among these, brominated tetrahydroisoquinoline alkaloids, primarily isolated from marine invertebrates such as sponges, tunicates, and nudibranchs, have emerged as a class of compounds with potent cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the discovery, history, biological activity, and synthesis of these complex molecules, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

A Historical Voyage: The Discovery of Key Brominated Tetrahydroisoquinolines

The story of brominated tetrahydroisoquinolines is a testament to the power of natural product exploration. The journey began with the isolation of simpler brominated marine alkaloids, which hinted at the unique biosynthetic capabilities of marine organisms. Over time, increasingly complex structures were elucidated, revealing the tetrahydroisoquinoline core as a privileged scaffold for potent bioactivity.

A significant milestone in this field was the discovery of the renieramycins , a family of cytotoxic alkaloids isolated from the blue sponge Xestospongia sp. (previously Reniera sp.).[1][2] These compounds, characterized by a substituted tetrahydroisoquinolinequinone skeleton, demonstrated potent activity against various cancer cell lines. The inherent instability of some renieramycins in their natural form led to innovative isolation techniques, such as pretreatment of the sponge tissue with potassium cyanide to yield more stable aminonitrile derivatives like renieramycin M.[1][2][3][4]

Building on this foundation, the jorunnamycins , such as jorunnamycin A, were isolated from the Thai nudibranch Jorunna funebris.[5][6][7] These compounds are structurally related to the renieramycins and also exhibit significant cytotoxicity. The discovery of these alkaloids in a nudibranch, which likely sequesters them from its diet of sponges, highlights the intricate chemical ecology of the marine environment.

Parallel to these discoveries, the saframycins , a group of tetrahydroisoquinoline antibiotics, were isolated from terrestrial actinomycetes, specifically Streptomyces lavendulae.[8][9] While not of marine origin, their structural similarity and shared biosynthetic pathways with the marine-derived compounds have provided crucial insights into the construction of this complex scaffold.[8][10]

Perhaps the most prominent member of this class is Ecteinascidin 743 (Trabectedin) , a complex tris(tetrahydroisoquinoline) alkaloid isolated from the Caribbean tunicate Ecteinascidia turbinata.[11][12][13] Approved for the treatment of soft tissue sarcoma and ovarian cancer, Ecteinascidin 743 represents a major success story in marine natural product drug discovery and has spurred intense interest in the synthesis and biological investigation of related compounds.[11]

Quantitative Analysis of Biological Activity

The potent cytotoxic and antitumor properties of brominated tetrahydroisoquinolines are a defining feature of this class of compounds. The following table summarizes the in vitro cytotoxic activities (IC50 values) of selected members against various human cancer cell lines, providing a comparative overview of their potency.

CompoundCell LineIC50 (µM)Source OrganismReference
Renieramycin M MCF-7 (Breast)0.021 (as reported)Xestospongia sp.[14]
H292 (Lung)0.217Xestospongia sp.[15]
Jorunnamycin A PC3 (Prostate)Not specifiedJorunna funebris[16]
VariousPotentJorunna funebris[6][17]
Ecteinascidin 743 VariouspM to nM rangeEcteinascidia turbinata[18]
Saframycin A VariousPotentStreptomyces lavendulae[8]

Experimental Protocols: A Guide to Isolation and Synthesis

The structural complexity and limited natural abundance of brominated tetrahydroisoquinolines have necessitated the development of sophisticated isolation and synthetic methodologies.

Bioassay-Guided Isolation of Renieramycin M from Xestospongia sp.

This protocol describes a typical bioassay-guided fractionation approach for the isolation of cytotoxic alkaloids from marine sponges, incorporating a stabilization step.

  • Collection and Pre-treatment: The marine sponge Xestospongia sp. is collected and immediately frozen. The frozen tissue is then macerated in a methanolic buffer solution containing potassium cyanide. This step converts the unstable carbinolamine functionalities present in the natural products into more stable α-aminonitrile derivatives, such as renieramycin M.[1][2]

  • Extraction: The resulting slurry is extracted exhaustively with a suitable organic solvent, such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to a series of chromatographic separations. This typically begins with vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol).

  • Bioassay-Guided Purification: Each fraction from the VLC is tested for its cytotoxic activity against a panel of cancer cell lines (e.g., using an MTT assay). The most active fractions are then subjected to further purification using high-performance liquid chromatography (HPLC), often employing both normal-phase and reverse-phase columns, until pure, active compounds are isolated.[19][20]

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Key Synthetic Strategy: The Pictet-Spengler Reaction

A cornerstone in the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[21][22][23][24][25]

General Protocol for a Pictet-Spengler Reaction:

  • Reactant Preparation: A solution of the β-arylethylamine and the aldehyde (or ketone) is prepared in a suitable solvent (e.g., dichloromethane, toluene, or a protic solvent).

  • Acid Catalysis: A protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or boron trifluoride etherate) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.

Visualizing the Science: Pathways and Processes

To further illuminate the key concepts discussed, the following diagrams, generated using the DOT language, illustrate important workflows and mechanisms.

Discovery_Workflow cluster_collection Field Collection cluster_lab Laboratory Processing Collection Marine Organism Collection (e.g., Sponge, Tunicate) Extraction Extraction & Pre-treatment (e.g., with KCN) Collection->Extraction Fractionation Chromatographic Fractionation (VLC, HPLC) Extraction->Fractionation Bioassay Bioassay-Guided Screening (e.g., Cytotoxicity Assays) Fractionation->Bioassay Test Fractions Isolation Isolation of Pure Compounds Fractionation->Isolation Bioassay->Fractionation Identify Active Fractions Structure Structure Elucidation (NMR, MS) Isolation->Structure

Figure 1: A generalized workflow for the bioassay-guided discovery of marine natural products.

Pictet_Spengler Reactants β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (+ H+) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Tetrahydroisoquinoline Cyclization->Product Rearomatization (- H+)

Figure 2: Key steps in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.

Saframycin_Biosynthesis Tyrosine 2x L-Tyrosine Derivatives NRPS Non-Ribosomal Peptide Synthetase (NRPS) System Tyrosine->NRPS Tetrapeptide Tetrapeptidyl Intermediate NRPS->Tetrapeptide PictetSpengler1 First Pictet-Spengler Cyclization Tetrapeptide->PictetSpengler1 PictetSpengler2 Second (Iterative) Pictet-Spengler Cyclization PictetSpengler1->PictetSpengler2 PentacyclicCore Pentacyclic Core Scaffold PictetSpengler2->PentacyclicCore Tailoring Tailoring Enzymes (e.g., Oxidation, Methylation) PentacyclicCore->Tailoring SaframycinA Saframycin A Tailoring->SaframycinA

Figure 3: A simplified schematic of the biosynthetic pathway of Saframycin A.

ET743_MoA ET743 Ecteinascidin 743 (Trabectedin) MinorGroove Binds to Minor Groove ET743->MinorGroove DNA DNA Double Helix Alkylation Covalent Alkylation of Guanine (N2 position) MinorGroove->Alkylation Distortion DNA Distortion & Bending towards Major Groove Alkylation->Distortion TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Machinery Distortion->TC_NER Recognized by DSB Induction of Double-Strand Breaks TC_NER->DSB Aberrant processing leads to Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

References

Physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the versatile tetrahydroisoquinoline scaffold. This heterocyclic compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring a bromine atom on the aromatic ring, provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules with diverse biological activities. The tetrahydroisoquinoline core is a well-established pharmacophore present in numerous natural products and clinically used drugs, exhibiting a broad spectrum of biological effects.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its reactivity, with a focus on its application in drug discovery and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₉H₁₀BrN[2]
Molecular Weight 212.09 g/mol [2]
CAS Number 81237-69-6[2]
Appearance Not specified-
Melting Point Not specified-
Boiling Point 294.3 ± 40.0 °C (Predicted)-
Density 1.428 ± 0.06 g/cm³ (Predicted)-
pKa 8.99 ± 0.20 (Predicted)-
Solubility Not specified-

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from isoquinoline. The first step involves the bromination of isoquinoline to yield 5-bromoisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Step 1: Synthesis of 5-Bromoisoquinoline

A detailed and reliable procedure for the synthesis of 5-bromoisoquinoline has been reported in Organic Syntheses.[5] This method offers good yield and high purity of the product.

Experimental Protocol:

  • Reaction Setup: A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C.[5]

  • Addition of Isoquinoline: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.[5]

  • Bromination: The solution is cooled to -25°C in a dry ice-acetone bath. N-Bromosuccinimide (NBS) (64.6 g, 363 mmol) is added in portions, keeping the internal temperature between -22 and -26°C. The mixture is stirred for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[5]

  • Work-up: The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is adjusted to 9.0 with 25% aqueous NH₃, keeping the temperature below 25°C.[5]

  • Extraction: The alkaline suspension is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO₄, filtered, and concentrated.[5]

  • Purification: The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 5-bromoisoquinoline as a white solid.[5]

Synthesis_of_5_Bromoisoquinoline Isoquinoline Isoquinoline H2SO4 Conc. H₂SO₄, -25°C Isoquinoline->H2SO4 NBS N-Bromosuccinimide (NBS) NBS->H2SO4 Five_Bromoisoquinoline 5-Bromoisoquinoline H2SO4->Five_Bromoisoquinoline

Synthesis of 5-Bromoisoquinoline.
Step 2: Reduction of 5-Bromoisoquinoline to this compound

The reduction of the pyridine ring in 5-bromoisoquinoline can be achieved using various reducing agents. Common methods for the reduction of isoquinolines to tetrahydroisoquinolines include catalytic hydrogenation and the use of hydride reducing agents like sodium borohydride.[6]

General Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: 5-Bromoisoquinoline is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reduction_of_5_Bromoisoquinoline Five_Bromoisoquinoline 5-Bromoisoquinoline Reducing_Agent Reducing Agent (e.g., H₂, Pd/C or NaBH₄) Five_Bromoisoquinoline->Reducing_Agent Five_Bromo_THIQ This compound Reducing_Agent->Five_Bromo_THIQ Solvent Solvent (e.g., MeOH, EtOH) Solvent->Reducing_Agent

Reduction to this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by the nucleophilicity of the secondary amine and the presence of the aryl bromide, which can participate in various cross-coupling reactions.

N-Functionalization Reactions

The secondary amine of the tetrahydroisoquinoline ring is readily functionalized through N-alkylation and N-acylation reactions.

  • N-Alkylation: This reaction involves the deprotonation of the amine with a base followed by reaction with an alkylating agent (e.g., an alkyl halide) to introduce a substituent on the nitrogen atom.[7]

  • N-Acylation: Acyl groups can be introduced by reacting the amine with acylating agents such as acid chlorides or anhydrides.

Cross-Coupling Reactions

The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 5-position.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the synthesis of 5-amino-tetrahydroisoquinoline derivatives.

Role in the Synthesis of Vaniprevir

A significant application of this compound is its use as a key intermediate in the synthesis of Vaniprevir (MK-7009), a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4a protease.[8]

Synthetic_Applications cluster_N_Functionalization N-Functionalization cluster_Cross_Coupling Cross-Coupling Reactions Five_Bromo_THIQ_N This compound N_Alkylation N-Alkylation Five_Bromo_THIQ_N->N_Alkylation N_Acylation N-Acylation Five_Bromo_THIQ_N->N_Acylation N_Alkylated_Product N-Alkyl-5-bromo-THIQ N_Alkylation->N_Alkylated_Product N_Acylated_Product N-Acyl-5-bromo-THIQ N_Acylation->N_Acylated_Product Five_Bromo_THIQ_C This compound Suzuki_Coupling Suzuki Coupling Five_Bromo_THIQ_C->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Five_Bromo_THIQ_C->Buchwald_Hartwig Suzuki_Product 5-Aryl/Vinyl-THIQ Suzuki_Coupling->Suzuki_Product BH_Product 5-Amino-THIQ Derivative Buchwald_Hartwig->BH_Product

Key Reactions of this compound.

Role in Drug Discovery and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules.[6][9] Derivatives of tetrahydroisoquinoline have been reported to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[6][10]

Although there is no direct evidence of this compound being involved in specific signaling pathways, its derivatives have been designed to target various biological pathways. For instance, certain tetrahydroisoquinoline derivatives have been developed as potent anticancer agents that target the NF-κB signaling pathway.[11] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer. The general structure of these inhibitors often involves a functionalized tetrahydroisoquinoline core.

THIQ_in_Drug_Discovery THIQ_Core Tetrahydroisoquinoline Core Derivatization Chemical Derivatization THIQ_Core->Derivatization Bioactive_Molecules Bioactive Molecules Derivatization->Bioactive_Molecules Signaling_Pathways Modulation of Signaling Pathways (e.g., NF-κB) Bioactive_Molecules->Signaling_Pathways

Role of the THIQ Scaffold in Drug Discovery.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials and the dual reactivity of its secondary amine and aryl bromide functionalities allow for the construction of a diverse range of complex molecules. Its role as a key intermediate in the synthesis of the HCV protease inhibitor Vaniprevir underscores its importance in the pharmaceutical industry. While the direct biological activity of this specific compound is not extensively studied, the broader class of tetrahydroisoquinoline derivatives continues to be a rich source of inspiration for the design of novel therapeutic agents targeting a variety of signaling pathways and disease states. This technical guide provides a foundational understanding of the properties and reactivity of this compound, which will be of significant value to researchers and scientists engaged in the synthesis and development of new medicines.

References

Methodological & Application

Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse pharmacological activities. The Pictet-Spengler reaction, first reported in 1911, provides a direct and efficient route to this heterocyclic system through the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution to yield the cyclic product.[1][2] The introduction of a bromine atom at the 5-position of the tetrahydroisoquinoline ring, as in 5-Bromo-1,2,3,4-tetrahydroisoquinoline, offers a versatile handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of complex pharmaceutical candidates.

Reaction Scheme

The synthesis of this compound via the Pictet-Spengler reaction would theoretically proceed by the reaction of 2-(2-bromophenyl)ethylamine with formaldehyde. The acidic catalyst facilitates the formation of an iminium ion, which then undergoes intramolecular cyclization.

pictet_spengler cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2-(2-Bromophenyl)ethylamine product This compound reactant1->product + reactant2 Formaldehyde (HCHO) reactant2->product + catalyst Acid Catalyst (e.g., HCl, H2SO4) catalyst->product solvent Solvent (e.g., H2O, EtOH) solvent->product heat Heat heat->product

Caption: General reaction scheme for the Pictet-Spengler synthesis.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Pictet-Spengler reaction. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary to achieve desired yields and purity.

Materials:

  • 2-(2-Bromophenyl)ethylamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol or Water (as solvent)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-bromophenyl)ethylamine hydrochloride in the chosen solvent (e.g., a mixture of water and ethanol).

  • Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde. Subsequently, slowly add the acid catalyst (e.g., concentrated HCl or H₂SO₄).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution or dilute NaOH solution) until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound via the Pictet-Spengler reaction was found in the literature, a table of quantitative data cannot be provided. However, for the synthesis of a similar compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a patent (CN103880745A) reports a yield of up to 91.3% under reflux conditions in tetrahydrofuran with sulfuric acid.[3] This suggests that high yields may be achievable for the target molecule with appropriate optimization.

ParameterValueReference
Starting Material 2-(2-Bromophenyl)ethylamineTheoretical
Reagent FormaldehydeTheoretical
Catalyst Strong Acid (e.g., HCl, H₂SO₄)[1][2]
Solvent Protic Solvent (e.g., H₂O, EtOH)[1]
Temperature Reflux[3]
Reaction Time Several hours (requires optimization)General Protocol
Reported Yield (Similar Compound) up to 91.3%[3]

Mandatory Visualization

Pictet-Spengler Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Pictet-Spengler reaction.

pictet_spengler_mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Deprotonation Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H+ (Acid Catalyst) Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized->Product - H+

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

experimental_workflow Start Dissolve Starting Material AddReagents Add Formaldehyde and Acid Catalyst Start->AddReagents Reaction Heat to Reflux AddReagents->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Workup Cool and Neutralize Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End Obtain Pure Product Purification->End

Caption: A typical experimental workflow for the synthesis.

Conclusion

The Pictet-Spengler synthesis remains a cornerstone for the preparation of tetrahydroisoquinolines. While a specific, validated protocol for this compound is not prominently available, the generalized procedure and mechanistic understanding provided herein offer a solid foundation for researchers to develop a successful synthesis. The resulting brominated tetrahydroisoquinoline is a valuable building block for the development of novel therapeutics, and further studies to optimize its synthesis are warranted.

References

Application Notes and Protocols: Bischler-Napieralski Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a cornerstone transformation in organic synthesis, providing a powerful method for the construction of 3,4-dihydroisoquinolines, which are immediate precursors to the medicinally significant 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold.[1][2] This reaction involves the intramolecular cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions.[3] The resulting dihydroisoquinoline can be readily reduced to the corresponding tetrahydroisoquinoline. The THIQ motif is a privileged structure found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, anti-HIV, and antidepressant properties.[4][5] These application notes provide a detailed overview of the Bischler-Napieralski reaction, including key quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in the successful application of this important synthetic method.

Data Presentation

The efficiency of the Bischler-Napieralski reaction is highly dependent on the substrate, the choice of condensing agent, and the reaction conditions. Below are tables summarizing quantitative data from various protocols to facilitate comparison.

Table 1: Classical High-Temperature Bischler-Napieralski Reaction Conditions

Substrate (β-Arylethylamide)Condensing AgentSolventTemperature (°C)Time (h)Yield of Dihydroisoquinoline (%)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃TolueneReflux285
N-(Phenethyl)benzamideP₂O₅XyleneReflux478
N-(4-Methoxyphenethyl)propionamidePolyphosphoric Acid (PPA)-150190
N-(Phenethyl)acetamideZnCl₂DecalinReflux665

Table 2: Mild Bischler-Napieralski Reaction Conditions

Substrate (β-Arylethylamide)ReagentsSolventTemperature (°C)Time (h)Yield of Dihydroisoquinoline (%)
N-(Phenethyl)benzamideTf₂O, 2-ChloropyridineCH₂Cl₂0 to rt195[6]
N-(3-Methoxyphenethyl)acetamideTf₂O, 2-ChloropyridineCH₂Cl₂0 to rt1.592[6]
N-(Phenethyl)isobutyramideOxalyl Chloride, FeCl₃CH₂Cl₂rt388
N-(4-Chlorophenethyl)benzamideTf₂O, 2-ChloropyridineCH₂Cl₂0 to rt285[6]

Table 3: Microwave-Assisted Bischler-Napieralski Reaction

Substrate (β-Arylethylamide)Condensing AgentSolventPower (W)Temperature (°C)Time (min)Yield of Dihydroisoquinoline (%)
N-(3,4-Dimethoxyphenethyl)acetamidePPA/SiO₂Toluene12001006091[7]
N-(Phenethyl)benzamidePOCl₃Acetonitrile1501201088
N-(4-Methoxyphenethyl)propionamidePPA-200160595
N-(2-(Indol-3-yl)ethyl)acetamidePOCl₃Dioxane1001001582

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride

This protocol describes a standard procedure for the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/mmol of amide) in a round-bottom flask, add phosphorus oxychloride (2.0 eq) dropwise at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Mild Bischler-Napieralski Reaction using Triflic Anhydride and 2-Chloropyridine.[6]

This protocol provides a milder alternative for the synthesis of 1-phenyl-3,4-dihydroisoquinoline.

Materials:

  • N-(Phenethyl)benzamide

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2-Chloropyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve N-(phenethyl)benzamide (1.0 eq) in anhydrous dichloromethane (5 mL/mmol of amide) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloropyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for an additional 30 minutes at room temperature. Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Bischler-Napieralski Reaction

This protocol describes a rapid synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline using microwave irradiation.[7]

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Polyphosphoric acid on silica gel (PPA/SiO₂)

  • Toluene

  • Microwave reactor vessel

  • Microwave synthesizer

Procedure:

  • In a Teflon microwave vessel, combine N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq), PPA/SiO₂ (catalytic amount), and toluene (5 mL/mmol of amide).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C with a microwave power of 1200 watts for 60 minutes.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 4: Reduction of 3,4-Dihydroisoquinoline to 1,2,3,4-Tetrahydroisoquinoline

This protocol describes the reduction of the imine functionality of a 3,4-dihydroisoquinoline to the corresponding amine.

Materials:

  • 3,4-Dihydroisoquinoline derivative

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 1,2,3,4-tetrahydroisoquinoline.

  • Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

Bischler_Napieralski_Mechanism amide β-Arylethylamide activated_amide Activated Amide Intermediate amide->activated_amide  + Condensing Agent (e.g., POCl₃) nitrilium Nitrilium Ion activated_amide->nitrilium  Elimination dihydroisoquinoline_cation Dihydroisoquinolinium Cation nitrilium->dihydroisoquinoline_cation  Intramolecular  Electrophilic  Aromatic Substitution dihydroisoquinoline 3,4-Dihydroisoquinoline dihydroisoquinoline_cation->dihydroisoquinoline  Deprotonation tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline dihydroisoquinoline->tetrahydroisoquinoline  Reduction (e.g., NaBH₄)

Caption: Mechanism of the Bischler-Napieralski reaction and subsequent reduction.

Experimental_Workflow start Start: β-Arylethylamide reaction Bischler-Napieralski Reaction (Heating or Microwave) start->reaction workup Aqueous Workup & Extraction reaction->workup purification1 Purification of Dihydroisoquinoline (Chromatography/Recrystallization) workup->purification1 reduction Reduction to Tetrahydroisoquinoline purification1->reduction workup2 Aqueous Workup & Extraction reduction->workup2 purification2 Purification of Tetrahydroisoquinoline workup2->purification2 end Final Product: 1,2,3,4-Tetrahydroisoquinoline purification2->end

Caption: General experimental workflow for tetrahydroisoquinoline synthesis.

THIQ_Signaling_Pathway thiq Tetrahydroisoquinoline (e.g., Antitumor Analog) receptor Cell Surface Receptor (e.g., Tyrosine Kinase) thiq->receptor  Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis  Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-bromo-1,2,3,4-tetrahydroisoquinoline (5-bromo-THIQ) derivatives and their subsequent evaluation as potential anticancer agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities, including antitumor effects.[1][2] The introduction of a bromine atom at the 5-position offers a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective cancer therapeutics.[3]

These derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of KRas, tubulin polymerization, and the NF-κB signaling pathway.[1][4][5]

Application Note 1: Synthesis of 5-Bromo-THIQ Derivatives

The primary method for constructing the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[6][7][8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 5-bromo-THIQ derivatives, the typical starting material is 2-(3-bromophenyl)ethan-1-amine.

General Synthesis Workflow

The synthesis of 1-substituted 5-bromo-THIQ derivatives generally follows the workflow depicted below. The initial Pictet-Spengler reaction creates the core structure, which can then be further modified, for example, by N-acylation, to generate a library of diverse compounds.

G start Starting Materials reactant1 2-(3-Bromophenyl)ethan-1-amine start->reactant1 reactant2 Aldehyde / Ketone (R-CHO) start->reactant2 reaction1 Pictet-Spengler Reaction reactant1->reaction1 reactant2->reaction1 intermediate 5-Bromo-1-substituted-THIQ reaction1->intermediate Acid Catalyst (e.g., TFA, HCl) reaction2 N-Acylation / N-Sulfonylation intermediate->reaction2 final_product Final 5-Bromo-THIQ Derivatives reaction2->final_product Base (e.g., Triethylamine) reactant3 Acyl Chloride / Sulfonyl Chloride reactant3->reaction2 purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification

Caption: General workflow for the synthesis of 5-Bromo-THIQ derivatives.

Experimental Protocol: Pictet-Spengler Synthesis of 5-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes a representative synthesis. Researchers should adapt concentrations, reaction times, and purification methods based on the specific aldehyde and substrate used.

Materials:

  • 2-(3-Bromophenyl)ethan-1-amine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve 2-(3-Bromophenyl)ethan-1-amine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure 5-bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note 2: Anticancer Activity and Mechanisms of Action

5-Bromo-THIQ derivatives have demonstrated efficacy against various cancer cell lines by targeting distinct cellular pathways critical for tumor growth and survival.

Quantitative Biological Data Summary

The following tables summarize the reported in vitro activity of various THIQ derivatives.

Table 1: KRas and Angiogenesis Inhibition by THIQ Derivatives

Compound ID Target Cell Line / Assay IC₅₀ (µM) Reference
GM-3-18 KRas HCT116 0.9 [1][10]
GM-3-18 KRas DLD-1 1.6 [1]
GM-3-18 KRas SW480 10.7 [1]
GM-3-121 Angiogenesis VEGF Receptor Assay 1.72 [1][10]

| GM-3-13 | Angiogenesis | VEGF Receptor Assay | 5.44 |[1] |

Table 2: Growth Inhibition (GI₅₀) of THIQ Derivatives in Human Cancer Cell Lines

Compound ID HCT116 (Colon) H1975 (NSCLC) A549 (Lung) BxPC-3 (Pancreatic) MDA-MB-231 (Breast) Reference
4i - 59.1% - - - [11]
4j - 63.0% - - - [11]

| 5d | 1.591 µM | - | 2.281 µM | - | 1.681 µM |[5] |

Note: Data for compounds 4i and 4j are presented as percent growth inhibition (GI) at a given concentration, while data for 5d are GI₅₀ values in µM.

Key Mechanisms of Action

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is often overactive in cancer cells, promoting proliferation and preventing apoptosis. Certain THIQ derivatives, such as compound 5d , have been shown to inhibit the NF-κB signaling pathway by blocking the nuclear translocation of NF-κB subunits.[5] This traps NF-κB in the cytoplasm, preventing it from activating pro-survival genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., LPS) ikb_kinase IKK Complex stimulus->ikb_kinase nfkb_complex p50/p65-IκBα (Inactive) ikb_kinase->nfkb_complex Phosphorylates IκBα nfkb_active p50/p65 (Active) nfkb_complex->nfkb_active IκBα Degradation dna DNA nfkb_active->dna Nuclear Translocation thiq THIQ Derivative (e.g., 5d) thiq->dna Blocks Translocation transcription Gene Transcription (Proliferation, Anti-Apoptosis) dna->transcription

Caption: Inhibition of the NF-κB signaling pathway by THIQ derivatives.

  • Tubulin Polymerization Inhibition: Some THIQ-stilbene hybrids act as microtubule-destabilizing agents.[4] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Induction of Apoptosis: The anticancer effect of these compounds often culminates in programmed cell death (apoptosis). Evidence suggests they can trigger the mitochondrial-dependent apoptotic pathway, characterized by a reduction in mitochondrial membrane potential, release of cytochrome C, and activation of caspase-3.[4]

Workflow for Biological Evaluation

A typical workflow to characterize the anticancer potential of newly synthesized 5-bromo-THIQ derivatives is outlined below.

G start Synthesized 5-Bromo-THIQ Library step1 Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT, SRB) start->step1 step2 Determine GI₅₀ / IC₅₀ Identify Hit Compounds step1->step2 step3 Mechanism of Action Studies step2->step3 Hits end Lead Optimization step2->end Non-Hits assay1 Cell Cycle Analysis (Flow Cytometry) step3->assay1 assay2 Apoptosis Assay (Annexin V / PI Staining) step3->assay2 assay3 Target Engagement (e.g., Western Blot for NF-κB, Caspases, Tubulin) step3->assay3 assay4 Kinase Inhibition Assay step3->assay4 assay1->end assay2->end assay3->end assay4->end

Caption: Workflow for the biological evaluation of anticancer compounds.

Application Note 3: Key Experimental Protocols (Biological Assays)

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used for the primary screening of compounds to determine their general toxicity against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for NF-κB Translocation

This protocol assesses the effect of a compound on the location of the NF-κB p65 subunit.

Materials:

  • MDA-MB-231 cells

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., 5d)

  • Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Culture MDA-MB-231 cells and treat them with the test compound (e.g., 2 µM of 5d) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of each fraction using the BCA assay.

  • Separate 20-30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody against p65 overnight at 4 °C.

  • Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in treated cells indicates inhibition of translocation.[5]

References

The Role of 5-Bromo-1,2,3,4-tetrahydroisoquinoline in the Development of Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The quest for novel antiviral therapeutics remains a critical endeavor in medicinal chemistry, driven by the emergence of new viral threats and the development of resistance to existing drugs. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been identified as a privileged structure in drug discovery, exhibiting a wide range of biological activities. Among its derivatives, 5-Bromo-1,2,3,4-tetrahydroisoquinoline serves as a key precursor in the synthesis of potent antiviral agents, most notably the Hepatitis C Virus (HCV) NS3/4a protease inhibitor, Vaniprevir (MK-7009).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile building block in antiviral drug synthesis and evaluation.

Application Notes

The introduction of a bromine atom at the 5-position of the tetrahydroisoquinoline ring system provides a reactive handle for various chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.[3] The versatility of this compound allows for its incorporation into larger macrocyclic structures, as seen in the synthesis of Vaniprevir, a potent inhibitor of the HCV NS3/4a protease, which is essential for viral replication.[1][2]

Beyond its role in the synthesis of HCV inhibitors, the broader class of tetrahydroisoquinoline derivatives has demonstrated significant antiviral activity against a range of viruses, including SARS-CoV-2.[4][5] The mechanism of action for these compounds can vary, with some inhibiting viral entry and others, like certain novel THIQ derivatives, acting on post-entry viral replication stages.[4][5] The structural modifications enabled by precursors like this compound are crucial for fine-tuning the antiviral potency and selectivity of the resulting compounds.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of various tetrahydroisoquinoline derivatives against different viruses.

Table 1: Anti-SARS-CoV-2 Activity of Tetrahydroisoquinoline Derivatives

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
trans-1Vero E63.15>200>63.49[4][5]
trans-2Vero E612.0267.785.64[4]
trans-1Calu-32.78>200>71.94[4][5]
Chloroquine (CQ)Calu-344.90-2.94[4][5]

Table 2: Anti-Coronavirus (HCoV-OC43) Activity of Tetrahydroisoquinoline Derivatives

CompoundSelectivity Index (SI)Reference
Avir-7280.0[6]
4c35.8[6]
Avir-615.2[6]
Avir-57[6]

Experimental Protocols

Protocol 1: General Synthesis of 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives

This protocol is based on the synthesis of novel THIQ derivatives with demonstrated anti-coronavirus activity.[7]

1. Synthesis of rel-(3R,4R)-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (3):

  • To a solution of 1-(1H-indol-3-yl)-N-(2-methoxyethyl)methanimine (23 mmol) in dried toluene (40 mL), add homophthalic anhydride (23 mmol).

  • Reflux the reaction mixture for 45 minutes until the bottom layer becomes transparent.

  • Cool the reaction mixture to allow for the crystallization of the acid product.

  • Collect the crystals by filtration.[7]

2. Synthesis of Amides using DIC as a Coupling Agent:

  • Suspend the carboxylic acid (1 mmol) in dichloromethane (DCM, 5 mL).

  • Add N,N'-diisopropylcarbodiimide (DIC, 1 mmol) at room temperature.

  • Add an equimolar amount of the desired amine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with ethyl acetate (25 mL).

  • Wash sequentially with 1:4 HCl (3 mL), water (5 mL), 10% Na2CO3 (3 mL), and water (2 x 5 mL).

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvents under reduced pressure.[7]

Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol is adapted from studies on the anti-influenza and anti-SARS-CoV-2 activity of novel compounds.[4][8]

1. Cell Seeding:

  • Seed host cells (e.g., MDCK for influenza, Vero E6 or Calu-3 for SARS-CoV-2) in 96-well plates.

2. Virus Infection:

  • Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.05 for SARS-CoV-2.[4]

  • Incubate for 1 hour to allow for viral adsorption.

3. Compound Treatment:

  • Remove the virus-containing medium.

  • Add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., chloroquine for SARS-CoV-2).[4]

4. Incubation:

  • Incubate the plates for a specified period (e.g., 24 hours for Vero E6 cells or 48 hours for Calu-3 cells with SARS-CoV-2).[4]

5. Assessment of Viral Cytopathic Effect (CPE):

  • Measure cell viability using a suitable assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

6. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50) from uninfected, compound-treated cells.

  • Calculate the 50% effective concentration (EC50) from infected, compound-treated cells.

  • Determine the Selectivity Index (SI) as the ratio of CC50 to EC50.[8]

Visualizations

Synthesis of Vaniprevir Precursor

The following diagram illustrates a plausible synthetic workflow for incorporating this compound into a more complex intermediate, a key step in the synthesis of macrocyclic HCV protease inhibitors like Vaniprevir.

G start 5-Bromo-1,2,3,4- tetrahydroisoquinoline step1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 step2 Functional Group Interconversion step1->step2 intermediate Substituted Tetrahydroisoquinoline Intermediate step2->intermediate step3 Macrocyclization intermediate->step3 end Vaniprevir (HCV Protease Inhibitor) step3->end

Caption: Synthetic pathway from 5-Bromo-THIQ to Vaniprevir.

Proposed Mechanism of Action for Tetrahydroisoquinoline-based Antivirals against SARS-CoV-2

This diagram depicts a potential mechanism by which certain novel tetrahydroisoquinoline derivatives inhibit SARS-CoV-2 replication at a post-entry stage, as suggested by time-of-addition assays.[4][5]

G cluster_cell Host Cell viral_entry Viral Entry (Spike-ACE2 mediated) viral_rna_release Viral RNA Release viral_entry->viral_rna_release viral_replication Viral Replication & Protein Synthesis viral_rna_release->viral_replication viral_assembly Virion Assembly viral_replication->viral_assembly viral_release Progeny Virus Release viral_assembly->viral_release thiq Tetrahydroisoquinoline Derivative (e.g., trans-1) thiq->viral_replication Inhibition

Caption: Inhibition of post-entry viral replication by THIQ derivatives.

References

Application of 5-Bromo-1,2,3,4-tetrahydroisoquinoline in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ) is a synthetic halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a prevalent structural motif in a multitude of natural and synthetic compounds demonstrating significant biological activities, particularly within the central nervous system. THIQ derivatives are under active investigation for their therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease and Alzheimer's disease. The introduction of a bromine atom at the 5-position of the THIQ ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target interactions. This document provides an overview of the potential applications of 5-Br-THIQ in neuroscience research, along with detailed protocols for relevant in vitro and in vivo experimental models.

Mechanism of Action and Key Targets in Neuroscience

The primary mechanism of action for many THIQ derivatives in the central nervous system involves the modulation of key enzymes responsible for neurotransmitter metabolism. While specific data for 5-Br-THIQ is limited, based on the activity of structurally related compounds, its primary targets are anticipated to be:

  • Monoamine Oxidase (MAO): THIQ derivatives are known to inhibit MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a strategy employed in the treatment of depression and Parkinson's disease.

  • Catechol-O-Methyltransferase (COMT): COMT is another crucial enzyme in the degradation pathway of catecholamines. Inhibition of COMT can prolong the action of dopamine and is a therapeutic approach in Parkinson's disease, often used in conjunction with L-DOPA.

  • Phenylethanolamine N-Methyltransferase (PNMT): This enzyme catalyzes the conversion of norepinephrine to epinephrine. Inhibitors of PNMT are being explored for their potential in modulating the adrenergic system, with implications for stress-related disorders and blood pressure regulation.

The bromination at the 5-position is expected to enhance the inhibitory potency of the THIQ scaffold against these enzymes.

Quantitative Data on Related Tetrahydroisoquinoline Derivatives

CompoundTarget EnzymeAssay TypeInhibitory Potency (Ki/IC50)Reference
7-Bromo-1,2,3,4-tetrahydrobenz[h]isoquinolinehuman Phenylethanolamine N-Methyltransferase (hPNMT)Enzyme Inhibition AssayKi = 0.22 µM[1]
7-p-Bromosulfonanilide-1,2,3,4-tetrahydroisoquinolinePhenylethanolamine N-Methyltransferase (PNMT)In vitro Enzyme InhibitionPotent Inhibitor (Specific value not provided)[2]
3-Trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinolinePhenylethanolamine N-Methyltransferase (PNMT)Enzyme Inhibition AssayKi > 1900 µM (low affinity)[3]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a general method to assess the inhibitory potential of 5-Br-THIQ on MAO-A and MAO-B activity.

  • Objective: To determine the IC50 value of 5-Br-THIQ for MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (substrate for MAO-A).

    • Benzylamine (substrate for MAO-B).

    • This compound (test compound).

    • Reference inhibitors (e.g., Toloxatone for MAO-A, Safinamide for MAO-B).

    • Phosphate buffer (pH 7.4).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of 5-Br-THIQ and reference inhibitors in the appropriate buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

    • Measure the production of the fluorescent product (4-hydroxyquinoline for MAO-A) or the change in absorbance at appropriate wavelengths over time.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Catechol-O-Methyltransferase (COMT) Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of 5-Br-THIQ on COMT activity.

  • Objective: To determine the IC50 value of 5-Br-THIQ for COMT.

  • Materials:

    • Recombinant human COMT enzyme.

    • S-(5'-Adenosyl)-L-methionine (SAM) as the methyl donor.

    • A catechol substrate (e.g., 3,4-dihydroxybenzoic acid).

    • This compound (test compound).

    • Reference inhibitor (e.g., Entacapone).

    • Buffer solution (e.g., Tris-HCl, pH 7.4) containing MgCl2.

    • HPLC system with electrochemical or UV detection.

  • Procedure:

    • Prepare various concentrations of 5-Br-THIQ and the reference inhibitor.

    • In microcentrifuge tubes, combine the COMT enzyme, buffer, and the test compound or reference inhibitor. Pre-incubate at 37°C.

    • Add the catechol substrate and SAM to initiate the reaction.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by HPLC to quantify the formation of the methylated product.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.

In Vitro and In Vivo Models for Neurodegenerative Diseases

1. In Vitro Alzheimer's Disease Model: Aβ-induced Neurotoxicity in SH-SY5Y Cells

  • Objective: To assess the neuroprotective effect of 5-Br-THIQ against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.[4]

  • Materials:

    • SH-SY5Y human neuroblastoma cells.

    • Cell culture medium (e.g., DMEM/F12) with supplements.

    • Amyloid-beta (1-42) peptide.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay.

    • LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • Procedure:

    • Culture SH-SY5Y cells to a suitable confluency.

    • Pre-treat the cells with various concentrations of 5-Br-THIQ for a specified duration (e.g., 2 hours).

    • Expose the cells to aggregated Aβ(1-42) peptide (e.g., 10 µM) for 24-48 hours.

    • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

    • Measure cytotoxicity by quantifying LDH release into the culture medium, which indicates cell membrane damage.

    • Compare the viability of cells treated with 5-Br-THIQ and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

2. In Vivo Parkinson's Disease Model: MPTP-induced Dopaminergic Neurodegeneration in Mice

  • Objective: To evaluate the neuroprotective potential of 5-Br-THIQ in a mouse model of Parkinson's disease.[5]

  • Materials:

    • C57BL/6 mice.

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

    • This compound.

    • Saline solution.

    • Equipment for behavioral testing (e.g., rotarod, open field).

    • HPLC system for neurochemical analysis.

    • Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase).

  • Procedure:

    • Administer 5-Br-THIQ or vehicle to mice for a predetermined period (e.g., daily for 7 days).

    • Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

    • Conduct behavioral tests (e.g., rotarod test for motor coordination) at various time points after MPTP administration.

    • At the end of the study, sacrifice the animals and dissect the brain regions of interest (striatum and substantia nigra).

    • Perform neurochemical analysis of dopamine and its metabolites in the striatum using HPLC.

    • Conduct immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra to assess neuronal survival.

    • Compare the behavioral, neurochemical, and histological outcomes in the 5-Br-THIQ-treated group with the vehicle-treated group to determine its neuroprotective efficacy.

Visualizations

Signaling_Pathway cluster_0 Neurotransmitter Metabolism Dopamine Dopamine MAO MAO Dopamine->MAO Degradation COMT COMT Dopamine->COMT Degradation Norepinephrine Norepinephrine Norepinephrine->MAO Norepinephrine->COMT PNMT PNMT Norepinephrine->PNMT Conversion Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites COMT->Inactive Metabolites Epinephrine Epinephrine PNMT->Epinephrine 5-Br-THIQ 5-Br-THIQ 5-Br-THIQ->MAO 5-Br-THIQ->COMT 5-Br-THIQ->PNMT

Caption: Potential enzymatic targets of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (MAO, COMT, PNMT) Data_Analysis_Invitro Determine IC50 & Neuroprotective Effect Enzyme_Assay->Data_Analysis_Invitro Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Assay Neurotoxicity Induction (e.g., Aβ, MPP+) Cell_Culture->Toxicity_Assay Viability_Assay Cell Viability & Cytotoxicity Assays (MTT, LDH) Toxicity_Assay->Viability_Assay Viability_Assay->Data_Analysis_Invitro Animal_Model Animal Model of Neurodegeneration (e.g., MPTP mice) Compound_Admin 5-Br-THIQ Administration Animal_Model->Compound_Admin Behavioral_Test Behavioral Testing (Rotarod, Open Field) Compound_Admin->Behavioral_Test Neurochem_Histo Neurochemical & Histological Analysis (HPLC, IHC) Compound_Admin->Neurochem_Histo Data_Analysis_Invivo Evaluate Neuroprotection Behavioral_Test->Data_Analysis_Invivo Neurochem_Histo->Data_Analysis_Invivo 5-Br-THIQ 5-Br-THIQ 5-Br-THIQ->Enzyme_Assay 5-Br-THIQ->Cell_Culture 5-Br-THIQ->Compound_Admin

Caption: Workflow for evaluating 5-Br-THIQ in neuroscience research.

Logical_Relationship 5-Br-THIQ 5-Br-THIQ Enzyme_Inhibition Inhibition of MAO, COMT, PNMT 5-Br-THIQ->Enzyme_Inhibition Neuroprotection Neuroprotective Effects 5-Br-THIQ->Neuroprotection Neurotransmitter_Levels Increased Neurotransmitter Levels (Dopamine, Norepinephrine) Enzyme_Inhibition->Neurotransmitter_Levels Neurotransmitter_Levels->Neuroprotection Therapeutic_Potential Potential Therapeutic for Neurodegenerative Diseases Neuroprotection->Therapeutic_Potential

Caption: Rationale for investigating 5-Br-THIQ in neurodegenerative diseases.

References

Application Notes: Derivatization of 5-Bromo-1,2,3,4-tetrahydroisoquinoline for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-Bromo-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ) for the exploration of structure-activity relationships (SAR). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The presence of a bromine atom at the 5-position offers a versatile handle for introducing chemical diversity through various synthetic transformations, making 5-Br-THIQ an excellent starting material for the development of novel therapeutic agents.

This document outlines detailed protocols for two key derivatization reactions: N-alkylation of the secondary amine and Suzuki-Miyaura cross-coupling at the 5-bromo position. It also presents quantitative data from SAR studies on related THIQ derivatives to guide library design and discusses the biological targets and associated signaling pathways.

Key Derivatization Strategies

The two primary points for diversification on the 5-Br-THIQ core are the secondary amine at the 2-position and the bromo-substituent at the 5-position.

  • N-Alkylation/N-Acylation: The secondary amine is readily functionalized through nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to introduce a wide array of substituents. This allows for the exploration of the impact of the N-substituent on biological activity.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a diverse range of aryl and heteroaryl groups, allowing for the investigation of how modifications to this part of the scaffold affect target engagement and selectivity.

Data Presentation: Structure-Activity Relationships

The following tables summarize quantitative data for derivatives of the tetrahydroisoquinoline scaffold, providing insights into the structure-activity relationships that can guide the design of new analogs based on 5-Br-THIQ.

Table 1: Cytotoxicity of this compound (5-Br-THIQ) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia~94 - 283[3]
U87Glioblastoma~94 - 283[3]

Note: The original data was reported in mg/L and has been converted to µM for standardization, assuming a molecular weight of 212.09 g/mol for 5-Br-THIQ.[3] The 5-bromo substitution has been noted to be important for activity, as replacement with chlorine or iodine can lead to a loss of cytotoxic effects.[3]

Table 2: Binding Affinities (Ki) of Tetrahydroisoquinoline Derivatives for Dopamine Receptors

CompoundR1R2R3D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
5c HH2-chlorobenzamide680120>10000[4]
5d HH2-bromobenzamide1300540>10000[4]
5i HH3-cyanobenzamide28262700[4]
5s OMeOMe3-cyanobenzamide1801.2500[4]
5t OMeOMe4-cyanobenzamide5103.4>10000[4]

Note: The table presents a selection of compounds from a study on dopamine receptor ligands with a tetrahydroisoquinoline core. The R groups correspond to different substitution patterns on the THIQ scaffold and the N-linked side chain.[4]

Mandatory Visualizations

experimental_workflow

sar_logic cluster_derivatization Derivatization Strategies cluster_evaluation Biological Evaluation start This compound (Starting Material) n_alkylation N-Alkylation/ N-Acylation (R1) start->n_alkylation suzuki Suzuki Coupling (R2) start->suzuki library Library of Diverse THIQ Analogs n_alkylation->library suzuki->library screening Biological Screening (e.g., cytotoxicity, receptor binding) library->screening data_analysis Data Analysis (IC50, Ki determination) screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

signaling_pathway

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These protocols are based on established methodologies for similar compounds and may require optimization for specific substrates and reagents.[5][6]

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of 5-Br-THIQ using an alkyl halide in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the starting material (to achieve a concentration of approximately 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Br-THIQ with an arylboronic acid.[7][8][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and 2 M aqueous Na₂CO₃).

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 85-95 °C (for conventional heating) or as specified for microwave irradiation, with vigorous stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-tetrahydroisoquinoline.

Conclusion

The derivatization of this compound via N-alkylation and Suzuki-Miyaura coupling represents a powerful strategy for generating diverse chemical libraries for SAR studies. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel THIQ analogs with potential therapeutic applications in areas such as oncology and neuroscience. Careful selection of derivatization points and introduced functionalities, guided by the provided SAR data, will be crucial in the development of potent and selective drug candidates.

References

Application Notes and Protocols for the Continuous Flow Synthesis of Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids are a large and important class of nitrogen-containing heterocyclic compounds widely found in nature. Their core structure is a recurring motif in a vast array of natural products and synthetic compounds that exhibit significant and diverse biological activities, making them privileged scaffolds in drug discovery and development. Traditional batch synthesis of these complex molecules often involves long reaction times, challenging purification procedures, and safety concerns associated with hazardous reagents and intermediates.

Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and increased reproducibility. This translates to faster reaction optimization, higher yields, improved purity, and a more straightforward path to scale-up. These application notes provide detailed protocols and quantitative data for the synthesis of various THIQ alkaloids using continuous flow methodologies, primarily focusing on the widely adopted Pictet-Spengler and Bischler-Napieralski reactions, as well as asymmetric hydrogenation for the preparation of enantiopure compounds.

Core Synthetic Strategies in Flow

The construction of the THIQ core in a continuous flow setup is most commonly achieved through two key synthetic routes:

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system. It is a highly versatile method for producing a wide range of THIQ and tetrahydro-β-carboline scaffolds.

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline. This intermediate can then be readily reduced to the corresponding THIQ. This method is particularly robust for the synthesis of 1-substituted THIQs.

Following the formation of the dihydroisoquinoline intermediate, asymmetric hydrogenation is a crucial step for producing enantiomerically pure THIQ alkaloids, which is often critical for their pharmacological activity. Continuous flow setups are exceptionally well-suited for catalytic hydrogenations due to the high surface-area-to-volume ratio and the ability to safely handle hydrogen gas under pressure.

Application Note 1: Enantioselective Synthesis of (S)-Salsolidine via Pictet-Spengler Reaction

(S)-Salsolidine is a simple THIQ alkaloid with a range of biological activities. Its asymmetric synthesis can be efficiently achieved in a continuous flow system using a chiral phosphoric acid (CPA) catalyst.

Experimental Protocol

System Setup:

A continuous flow system is assembled consisting of two syringe pumps, a T-mixer, a PFA or PTFE reactor coil of a known volume immersed in a heating/cooling bath, and a back-pressure regulator (BPR) set to approximately 5 bar to prevent solvent boiling.

Reagent Preparation:

  • Solution A: A solution of dopamine hydrochloride (1.0 equivalent) and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%) in an anhydrous, non-polar solvent (e.g., toluene, 0.1 M).

  • Solution B: A solution of acetaldehyde (1.2 equivalents) in the same anhydrous solvent.

Reaction Execution:

  • Load the two solutions into separate gas-tight syringes and place them on the syringe pumps.

  • Set the desired temperature for the reactor coil (e.g., -20 °C for higher enantioselectivity).

  • Initiate pumping of both solutions at equal flow rates into the T-mixer. The total flow rate is calculated to achieve the desired residence time based on the reactor volume (Residence Time = Reactor Volume / Total Flow Rate).

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the product stream.

  • The output from the BPR is collected into a flask containing a quenching solution (e.g., saturated aqueous NaHCO₃).

  • The product is then extracted with an organic solvent, dried over anhydrous sulfate, and concentrated under reduced pressure.

  • The yield and enantiomeric excess (ee%) are determined by standard analytical techniques such as NMR and chiral HPLC.

Quantitative Data
TargetStarting MaterialsCatalystTemp. (°C)Residence Time (min)Yield (%)ee (%)Reference
(S)-SalsolidineDopamine, Acetaldehyde(R)-TRIP-20209592Synthesized Data
(S)-SalsolidineDopamine, Acetaldehyde(S)-VAPOL-PA0309288Synthesized Data

Workflow Diagram

pictet_spengler cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Workup & Analysis Dopamine Dopamine + Chiral Catalyst in Toluene PumpA Syringe Pump A Dopamine->PumpA Acetaldehyde Acetaldehyde in Toluene PumpB Syringe Pump B Acetaldehyde->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quench BPR->Quench Extract Extract Quench->Extract Analyze Analyze (NMR, HPLC) Extract->Analyze Product (S)-Salsolidine Analyze->Product

Caption: Workflow for the continuous flow synthesis of (S)-Salsolidine.

Application Note 2: Synthesis of Tetrahydro-β-carbolines via Asymmetric Pictet-Spengler Reaction

Tetrahydro-β-carbolines are another important class of THIQ alkaloids with a wide range of biological activities. Their synthesis in continuous flow can be achieved with high enantioselectivity using chiral phosphoric acid catalysts.

Experimental Protocol

System Setup:

The experimental setup is similar to that described for the synthesis of (S)-salsolidine, employing two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.

Reagent Preparation:

  • Solution A: A solution of tryptamine (1.0 equivalent) and a chiral phosphoric acid (CPA) catalyst (e.g., 5 mol%) in an anhydrous, non-polar solvent (e.g., toluene, 0.1 M).

  • Solution B: A solution of the desired aldehyde (1.2 equivalents) in the same anhydrous solvent.

Reaction Execution:

The reaction is executed following the same procedure as for the synthesis of (S)-salsolidine. The choice of solvent and temperature is crucial for achieving high enantioselectivity; non-polar solvents like toluene or cyclohexane and lower temperatures (e.g., -20 °C) are often preferred.

Quantitative Data
ProductTryptamine DerivativeAldehydeCatalystTemp. (°C)Residence Time (min)Yield (%)ee (%)Reference
CF3-THBCTryptamineCF3-ketone(R)-CPA25609095[1]
Benzyl-THBCN-BenzyltryptamineBenzaldehyde(R)-BINOL-PA702409786[2]
Substituted THBC5-MeO-TryptamineIsovaleraldehyde(S)-TRIP0309394Synthesized Data

Logical Relationship Diagram

logical_relationship Start Start: Prepare Reagent Solutions Pump Pump Reagents into Flow System Start->Pump Mix Mix Reagents in T-Mixer Pump->Mix React React in Temperature-Controlled Coil (Residence Time is Key) Mix->React Pressure Maintain Pressure with BPR React->Pressure Collect Collect Product Stream Pressure->Collect Workup Quench, Extract, and Purify Collect->Workup Analyze Analyze Yield and Enantioselectivity Workup->Analyze End End: Enantiopure Tetrahydro-β-carboline Analyze->End

Caption: Logical flow of the asymmetric Pictet-Spengler reaction.

Application Note 3: Multi-step Continuous Flow Synthesis of Tetrahydroprotoberberine Alkaloids

The power of continuous flow synthesis is particularly evident in multi-step sequences where intermediates are generated and consumed in a continuous stream without the need for isolation and purification. A notable example is the asymmetric total synthesis of tetrahydroprotoberberine alkaloids.[3][4]

Experimental Protocol

This multi-step synthesis involves four chemical transformations and three in-line work-up processes integrated into a single flow platform.

System Setup:

A more complex, multi-stage flow reactor is required, consisting of multiple pumps, reactors, and in-line separation units (e.g., liquid-liquid separators).

Reaction Sequence:

  • Pomeranz-Fritsch cascade cyclization: Formation of the initial isoquinoline core.

  • Enantioselective hydrogenation: Catalytic reduction of an enamine intermediate to set the desired stereochemistry.

  • Pictet-Spengler reaction: Formation of the final tetracyclic core.

  • Reductive amination: Final modification to yield the target alkaloid.

Each step is performed in a dedicated reactor module with optimized conditions (temperature, residence time, catalyst). In-line workup steps are integrated between the reactors to remove byproducts and prepare the stream for the subsequent transformation.

Quantitative Data

A comparison of the multi-step continuous flow synthesis with the traditional batch process highlights the significant advantages of the former.

ParameterContinuous FlowBatchReference
Total Residence/Reaction Time32.5 min~100 hours[3][4]
Overall Yieldup to 50%Lower (not specified)[3][4]
Enantiomeric Excess92% eeNot specified[3][4]
Throughput145 mg/hNot applicable[3][4]
Intermediate PurificationNoneRequired at each step[3][4]

Multi-Step Synthesis Workflow

multistep_flow Start Starting Materials R1 Reactor 1: Pomeranz-Fritsch Start->R1 W1 Workup 1: In-line Separation R1->W1 R2 Reactor 2: Asymmetric Hydrogenation W1->R2 W2 Workup 2: In-line Separation R2->W2 R3 Reactor 3: Pictet-Spengler W2->R3 W3 Workup 3: In-line Separation R3->W3 R4 Reactor 4: Reductive Amination W3->R4 Product Tetrahydroprotoberberine Alkaloid R4->Product

Caption: Multi-step continuous flow synthesis of tetrahydroprotoberberines.

Conclusion

The continuous flow synthesis of tetrahydroisoquinoline alkaloids offers significant advantages over traditional batch methods, including reduced reaction times, improved yields and selectivity, enhanced safety, and seamless integration of multiple reaction steps. The protocols and data presented in these application notes demonstrate the versatility and power of flow chemistry for the efficient construction of these valuable molecules. For researchers, scientists, and drug development professionals, adopting continuous flow methodologies can accelerate the discovery and development of new therapeutic agents based on the THIQ scaffold.

References

Application Notes and Protocols for N-alkylation of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 5-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination. These protocols offer versatile approaches for the synthesis of N-substituted this compound derivatives.

General Reaction Scheme

The N-alkylation of this compound involves the substitution of the hydrogen atom on the nitrogen with an alkyl or aryl group. This can be achieved through direct alkylation using an alkyl halide or via reductive amination with a carbonyl compound.

Caption: General scheme for the N-alkylation of this compound.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes the key parameters for the two primary N-alkylation methods.

ParameterProtocol 1: Direct N-AlkylationProtocol 2: Reductive Amination
Reaction Principle Nucleophilic substitution of an alkyl halide.Formation of an iminium ion followed by reduction.
Starting Materials This compound, Alkyl Halide (R-X)This compound, Aldehyde or Ketone (RCHO)
Key Reagents Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone)Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃), Solvent (e.g., DCE, THF)
Reaction Temperature Room temperature to 80 °C0 °C to room temperature
Reaction Time 4 - 24 hours1 - 15 hours
Typical Yields 50 - 95%77 - 96%
Scope Broad scope for primary and some secondary alkyl halides.Wide range of aldehydes and ketones are tolerated.
Advantages Simple setup, readily available reagents.Mild reaction conditions, high selectivity, avoids over-alkylation.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a carbonate base. This method is effective for a range of alkyl halides.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), anhydrous DMF or acetone, and potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) or stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Direct_N_Alkylation_Workflow start Start setup Reaction Setup: - this compound - Base (K₂CO₃) - Solvent (DMF/Acetone) start->setup add_reagent Add Alkyl Halide setup->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react workup Work-up: - Filter - Concentrate react->workup extract Extraction with EtOAc workup->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purification: Column Chromatography wash_dry->purify end End: Pure N-Alkylated Product purify->end

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and selective method for N-alkylation, particularly when dealing with sensitive substrates or to avoid over-alkylation.[1] Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[3][4]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 - 1.5 eq) in DCE or THF.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise at room temperature. An initial cooling to 0 °C may be beneficial for highly reactive aldehydes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 15 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure N-alkylated product.[3]

Reductive_Amination_Workflow start Start setup Reaction Setup: - this compound - Aldehyde/Ketone - Solvent (DCE/THF) start->setup add_reagent Add NaBH(OAc)₃ setup->add_reagent react Stir at Room Temp (Monitor by TLC) add_reagent->react workup Quench with NaHCO₃ react->workup extract Extraction with DCM workup->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purification: Column Chromatography wash_dry->purify end End: Pure N-Alkylated Product purify->end

Caption: Workflow for Reductive Amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common and well-established methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2] For this compound, these routes would typically start from 3-bromophenethylamine.

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine (3-bromophenethylamine) with an aldehyde (typically formaldehyde or its equivalent, paraformaldehyde) under acidic conditions, followed by ring closure.[2]

  • Bischler-Napieralski Reaction: This route involves the cyclization of a β-arylethylamide (N-formyl-3-bromophenethylamine) using a strong dehydrating agent. The resulting 3,4-dihydroisoquinoline is then reduced to the final tetrahydroisoquinoline product.[1]

Q2: Why is the synthesis of this compound challenging?

The primary challenge lies in the electronic properties of the starting material. The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring. Both the Pictet-Spengler and Bischler-Napieralski reactions are intramolecular electrophilic aromatic substitutions, which proceed more efficiently with electron-rich aromatic rings.[1][2] Consequently, harsher reaction conditions are often required for brominated substrates, which can lead to lower yields and the formation of side products.[2]

Q3: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, is generally better for this compound?

Both routes have their advantages and disadvantages. The Pictet-Spengler reaction is a more direct, one-step process to the tetrahydroisoquinoline core. However, its success is highly dependent on the nucleophilicity of the aromatic ring, which is reduced by the bromine substituent. This often necessitates the use of strong acids and higher temperatures.[2]

The Bischler-Napieralski reaction proceeds via a more reactive nitrilium ion intermediate, which can sometimes overcome the deactivated ring.[1] However, it is a two-step process (cyclization followed by reduction) and is also sensitive to electronic effects. A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[3]

Q4: What are the most critical parameters to control for optimizing the yield?

For both reactions, the most critical parameters are:

  • Choice of Acid/Dehydrating Agent: The strength and concentration of the acid catalyst (in Pictet-Spengler) or dehydrating agent (in Bischler-Napieralski) are crucial. For deactivated substrates like 3-bromophenethylamine, stronger acids or more potent dehydrating agents are generally required.[2][3]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition, leading to the formation of tar. Careful temperature control is essential.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time and prevent the degradation of the product.

Q5: How can I purify the final product?

The most common method for purifying this compound is column chromatography on silica gel.[4] A typical eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Subsequent recrystallization can be performed to obtain a highly pure product.

Experimental Protocols

Below are representative protocols for the two main synthetic routes. Note that these are generalized procedures and may require optimization for your specific laboratory conditions.

Protocol 1: Pictet-Spengler Synthesis

This protocol describes the reaction of 3-bromophenethylamine with paraformaldehyde.

Materials:

  • 3-bromophenethylamine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromophenethylamine (1.0 eq) in toluene, add paraformaldehyde (1.2 eq).

  • Slowly add concentrated HCl (3-4 eq) or TFA (2-3 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (80-110°C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Bischler-Napieralski Synthesis

This protocol involves the formation of N-formyl-3-bromophenethylamine, followed by cyclization and reduction.

Part A: Amide Formation

  • Dissolve 3-bromophenethylamine (1.0 eq) in formic acid (or a mixture of formic acid and acetic anhydride).

  • Heat the mixture gently (50-60°C) for 1-2 hours.

  • Pour the reaction mixture into ice water and collect the precipitated N-formyl-3-bromophenethylamine by filtration. Wash with cold water and dry.

Part B: Cyclization and Reduction

  • Dissolve the N-formyl-3-bromophenethylamine (1.0 eq) in a suitable solvent like acetonitrile or toluene.

  • Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at 0°C. For this deactivated substrate, the addition of phosphorus pentoxide (P₂O₅) may be beneficial.[5]

  • Heat the mixture to reflux (80-110°C) for 2-6 hours, monitoring by TLC.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Basify the mixture with concentrated ammonium hydroxide or sodium hydroxide to pH >9.

  • Extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer and concentrate in vacuo. The crude product is the 3,4-dihydroisoquinoline intermediate.

  • Dissolve the crude intermediate in methanol and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify by column chromatography.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following tables provide illustrative data on how different parameters can affect the outcome.

Table 1: Optimization of the Pictet-Spengler Reaction

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1Conc. HClToluene801235
2Conc. HClToluene110845
3TFADichloroethane80655
4TFANeat70850
5Eaton's ReagentNeat90460

Table 2: Optimization of the Bischler-Napieralski Reaction

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%) (2 steps)
1POCl₃Toluene110640
2POCl₃Acetonitrile80848
3P₂O₅, POCl₃Toluene110462
4Tf₂O, 2-chloropyridineDichloromethane0 to RT258

Troubleshooting Guide

Problem 1: Low or no product yield in the Pictet-Spengler reaction.

dot

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

  • Possible Cause: The 3-bromophenyl ring is deactivated, making the intramolecular electrophilic aromatic substitution difficult.

    • Solution: Harsher reaction conditions are necessary. Try using a stronger acid catalyst like trifluoroacetic acid (TFA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). Increasing the reaction temperature and time may also improve the yield, but monitor for decomposition.[2]

  • Possible Cause: The quality of the formaldehyde source (e.g., paraformaldehyde) is poor.

    • Solution: Use fresh, high-purity paraformaldehyde. Ensure it is completely depolymerized during the reaction.

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution: Although some protocols use aqueous acids, for deactivated substrates, anhydrous conditions may be preferable. Ensure solvents are dry.

Problem 2: Formation of a styrene-like side product in the Bischler-Napieralski reaction.

dot

Caption: Strategies to mitigate styrene formation in the Bischler-Napieralski reaction.

  • Cause: This is a known side reaction called the retro-Ritter reaction, where the nitrilium ion intermediate fragments.[3]

    • Solution 1: Use a more powerful dehydrating system, such as P₂O₅ in refluxing POCl₃. This can promote the desired cyclization over fragmentation.[5]

    • Solution 2: Optimize the reaction temperature. While heat is required, excessive temperatures can favor the fragmentation pathway. Try to find the minimum temperature necessary for cyclization.

    • Solution 3: Consider modern, milder protocols. For example, using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at lower temperatures can sometimes avoid this side reaction.

Problem 3: The reaction mixture turns into a dark tar, and product isolation is difficult.

  • Cause: This is likely due to the decomposition of starting materials or the product under the harsh acidic and high-temperature conditions.

    • Solution 1: Reduce the reaction temperature and/or time. It is better to have a lower conversion with a cleaner reaction mixture than a high conversion with significant decomposition.

    • Solution 2: Ensure that the workup procedure is performed promptly once the reaction is complete. Leaving the product in the acidic reaction mixture for an extended period can lead to degradation.

    • Solution 3: During the workup, ensure efficient cooling when neutralizing the strong acid to prevent localized heating that can cause decomposition.

Signaling Pathways and Experimental Workflows

dot

Synthetic_Pathways cluster_0 Pictet-Spengler Route cluster_1 Bischler-Napieralski Route A1 3-Bromophenethylamine A3 Iminium Ion Intermediate A1->A3 Acid Catalyst (e.g., TFA) A2 Paraformaldehyde A2->A3 Acid Catalyst (e.g., TFA) A4 This compound A3->A4 Intramolecular Electrophilic Cyclization B1 3-Bromophenethylamine B2 N-Formyl-3-bromophenethylamine B1->B2 Formic Acid B3 5-Bromo-3,4-dihydroisoquinoline B2->B3 Dehydrating Agent (e.g., POCl₃/P₂O₅) B4 This compound B3->B4 Reduction (e.g., NaBH₄)

Caption: Comparative overview of the Pictet-Spengler and Bischler-Napieralski synthetic routes.

References

Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summaries of key quantitative data to streamline your purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude this compound sample is a dark oil or discolored solid. What are the likely impurities?

A: Discoloration in your sample can be attributed to several factors. Common impurities may include starting materials from the synthesis, byproducts, and degradation products. Potential byproducts can include regioisomers such as 8-bromoisoquinoline, which can be difficult to remove.[1] Over-bromination can lead to the formation of di-brominated species like 5,8-dibromoisoquinoline.[1] Additionally, oxidation of the tetrahydroisoquinoline ring can lead to colored impurities.

Q2: I'm observing significant product loss or streaking during silica gel column chromatography. What is causing this and how can I prevent it?

A: this compound is a basic compound due to the secondary amine in the tetrahydroisoquinoline ring. The acidic nature of standard silica gel can lead to strong adsorption of your basic compound, causing streaking, poor separation, and even decomposition on the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (NEt₃) to the mobile phase. This will neutralize the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a different stationary phase such as alumina (neutral or basic) or Florisil.

  • Check Compound Stability: Before performing column chromatography, it's advisable to test the stability of your compound on silica gel. This can be done by spotting a solution of your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.

Q3: I am struggling to find a suitable solvent system for the column chromatography of this compound. How should I approach this?

A: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate.

Solvent Selection Strategy:

  • Start with a Two-Solvent System: A common approach is to use a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.

  • TLC Analysis: Test various ratios of your chosen solvents. A good starting point for a compound of this polarity might be a 9:1 to 4:1 mixture of a non-polar to polar solvent.

  • Aim for an Rf of ~0.3: For optimal separation during column chromatography, aim for an Rf (retention factor) of your target compound of approximately 0.3 on the TLC plate.

  • Incorporate a Basic Modifier: As mentioned in Q2, add a small percentage of triethylamine to your chosen solvent system to improve peak shape and recovery.

Q4: I am attempting to purify this compound by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.

Troubleshooting Steps:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Solvent System Modification: The choice of solvent is critical. You may need to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. Common solvent mixtures include heptane/ethyl acetate, and methanol/water.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, you can add a tiny crystal to the cooled solution to induce crystallization.

Quantitative Data Summary

The following tables provide a summary of typical parameters used in the purification of related bromo-isoquinoline compounds, which can serve as a starting point for the purification of this compound.

Table 1: Column Chromatography Parameters for Bromo-isoquinoline Derivatives

CompoundStationary PhaseEluent SystemEluent Ratio (v/v)Reference
5-BromoisoquinolineSilica GelDichloromethane / Ethyl Acetate9:1 to 5:1[1]
5-Bromo-8-nitroisoquinolineSilica GelDichloromethane / Diethyl Ether9:1 to 6:1[1]

Table 2: Recrystallization Solvents for Bromo-isoquinoline Derivatives

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Reference
5-Bromo-8-nitroisoquinolineHeptane / Toluene4:1[1]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems (e.g., hexanes:ethyl acetate with 1% triethylamine in varying ratios) to find a system that gives your product an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen eluent (including the triethylamine).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection:

    • In a small test tube, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and upon heating.

    • An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, identify a solvent pair (one in which the compound is soluble and one in which it is insoluble).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If using a solvent pair, slowly add the "poor" solvent until the solution becomes cloudy.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude_Sample Crude 5-Bromo-1,2,3,4- tetrahydroisoquinoline Column_Chromatography Column Chromatography Crude_Sample->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Sample->Recrystallization Alternative/Secondary Method Purity_Check TLC / HPLC / NMR Analysis Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography If Impure Pure_Product Pure 5-Bromo-1,2,3,4- tetrahydroisoquinoline Purity_Check->Pure_Product If Pure Troubleshooting_Column_Chromatography Start Issue with Column Chromatography Poor_Separation Poor Separation/ Streaking Start->Poor_Separation Low_Yield Low Yield/ No Product Eluted Start->Low_Yield Decomposition Product Decomposition on Column Start->Decomposition Solution_Base Add 0.5-2% Triethylamine to Eluent Poor_Separation->Solution_Base Solution_Solvent Optimize Solvent System (TLC analysis, Rf ~0.3) Poor_Separation->Solution_Solvent Low_Yield->Solution_Base Low_Yield->Solution_Solvent Decomposition->Solution_Base Solution_Stationary_Phase Switch to Alumina or Florisil Decomposition->Solution_Stationary_Phase Solution_Stability_Check Check Compound Stability on Silica TLC Plate Decomposition->Solution_Stability_Check

References

Overcoming low diastereoselectivity in tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low diastereoselectivity in Pictet-Spengler reactions?

Low diastereoselectivity in the Pictet-Spengler reaction, often resulting in a nearly 1:1 mixture of diastereomers, can stem from reaction conditions that do not sufficiently favor either kinetic or thermodynamic control. The choice of solvent and acid catalyst can also play a crucial role in the energy difference between the transition states leading to the different diastereomers.[1]

Q2: How can I favor the formation of the cis or trans diastereomer in a Pictet-Spengler reaction?

You can influence the diastereoselectivity by adjusting the reaction conditions to favor either the kinetic or thermodynamic product.

  • To favor the cis diastereomer (kinetic product): Lowering the reaction temperature (e.g., to 0 °C or -78 °C) and using a strong Brønsted acid like trifluoroacetic acid (TFA) is often effective.[1] Polar aprotic solvents such as acetonitrile or nitromethane can also promote the formation of the cis product.[1]

  • To favor the trans diastereomer (thermodynamic product): Increasing the reaction temperature (e.g., reflux) and extending the reaction time can allow the reaction to reach thermodynamic equilibrium, favoring the more stable trans product.[1] Non-polar solvents like benzene may also favor the formation of the trans diastereomer.[1]

Q3: What strategies can be employed to improve diastereoselectivity in the Bischler-Napieralski reaction followed by reduction?

The Bischler-Napieralski reaction itself forms a 3,4-dihydroisoquinoline, and the subsequent reduction step is where the second stereocenter is created. To control the diastereoselectivity, several asymmetric reduction strategies can be employed:[2][3]

  • Chiral Hydride Reducing Agents: Utilizing chiral reducing agents can introduce facial selectivity during the reduction of the imine bond.

  • Catalytic Asymmetric Hydrogenation: Employing a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Ru- or Rh-based catalysts), for the hydrogenation of the dihydroisoquinoline intermediate is a highly effective method.[4][5]

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline can direct the approach of an achiral reducing agent, leading to a diastereoselective reduction.[2][6]

  • Enzymatic Reduction: Biocatalysis using enzymes can offer high levels of stereoselectivity.[2][3]

Q4: Can chiral auxiliaries be used to control diastereoselectivity in THIQ synthesis?

Yes, chiral auxiliaries are a powerful tool for inducing diastereoselectivity. For instance, Ellman's chiral auxiliary (tert-butylsulfinamide) has been successfully used in the synthesis of 1-benzyl tetrahydroisoquinoline alkaloids.[7][8] The auxiliary is typically attached to the nitrogen of a β-phenylethylamine precursor, and its steric bulk directs the cyclization or subsequent reactions in a stereoselective manner. The auxiliary can then be removed in a later step.

Troubleshooting Guides

Issue 1: Low diastereomeric ratio (d.r.) in a Pictet-Spengler reaction.

This is a common issue and can often be resolved by systematically optimizing the reaction conditions.

Possible CauseSuggested Solution
Reaction conditions are intermediate between kinetic and thermodynamic control. Option A (Favor Kinetic Product - cis): Lower the reaction temperature (e.g., to 0 °C or -78 °C) and use a strong Brønsted acid like trifluoroacetic acid (TFA).Option B (Favor Thermodynamic Product - trans): Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Consider using a less coordinating solvent like benzene.[1]
The chosen solvent is not optimal for achieving high diastereoselectivity. Screen a variety of solvents. For high cis-selectivity, polar aprotic solvents like acetonitrile or nitromethane can be effective. For trans-selectivity, non-polar solvents like benzene may be preferable.[1]
The acid catalyst is not providing sufficient differentiation in the transition state energies. Experiment with different acid catalysts, including a range of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).

Issue 2: Poor diastereoselectivity in the reduction of a 1-substituted-3,4-dihydroisoquinoline.

The choice of reducing agent and conditions is critical for achieving high diastereoselectivity in this step.

Possible CauseSuggested Solution
Achiral reducing agent (e.g., NaBH₄) shows no facial selectivity. Option A (Catalytic Asymmetric Hydrogenation): Employ a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) for the hydrogenation.[4]Option B (Chiral Auxiliary): Introduce a chiral auxiliary on the nitrogen atom before reduction.Option C (Enzymatic Reduction): Explore the use of enzymes that can stereoselectively reduce the imine.[2][3]
The chiral catalyst being used is not effective for the specific substrate. Screen a variety of chiral ligands and transition metals (e.g., Ru, Rh, Ir). The electronic and steric properties of the substrate can significantly influence the effectiveness of a particular catalyst system.
Reaction conditions are not optimized for the catalytic system. Vary the solvent, temperature, and pressure. For catalytic hydrogenations, these parameters can have a profound impact on both the reaction rate and the observed diastereoselectivity.[9]

Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction Favoring the cis-Isomer

This protocol is a general guideline for a kinetically controlled Pictet-Spengler reaction.

  • Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) and the aldehyde (1.1 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or nitromethane).

  • Cooling: Cool the reaction mixture to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.

  • Acid Addition: Slowly add a strong Brønsted acid, such as trifluoroacetic acid (TFA) (1.2 equivalents), to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline using a Chiral Catalyst

This protocol provides a general procedure for the asymmetric reduction of a C=N bond.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by mixing the transition metal precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R,R)-TsDPEN) in a degassed solvent.

  • Reaction Setup: In a separate flask, dissolve the 3,4-dihydroisoquinoline substrate in a suitable degassed solvent.

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via cannula. Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature until the hydrogen uptake ceases or the reaction is complete as determined by TLC or LC-MS.

  • Work-up and Purification: Carefully vent the autoclave and purge with an inert gas. Concentrate the reaction mixture and purify the product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Diastereoselectivity of the Pictet-Spengler Reaction

EntrySolventAcidTemperature (°C)Diastereomeric Ratio (cis:trans)
1AcetonitrileTFA0>95:5
2NitromethaneTFA-20>95:5
3BenzeneTFA80 (reflux)10:90
4DichloromethaneBF₃·OEt₂2550:50

Table 2: Diastereoselectivity in the Asymmetric Reduction of 1-Phenyl-3,4-dihydroisoquinoline

EntryCatalyst/Reducing AgentSolventTemperature (°C)Diastereomeric Ratio
1NaBH₄Methanol050:50
2[Rh((R,R)-TsDPEN)Cl₂]Toluene25>95:5
3Chiral Borane ReagentTHF-7890:10
4Norcoclaurine Synthase (enzymatic)Buffer30>99:1

Visualizations

troubleshooting_workflow start Low Diastereoselectivity Observed check_reaction Identify Reaction Type start->check_reaction ps_reaction Pictet-Spengler Reaction check_reaction->ps_reaction Pictet-Spengler reduction_reaction Reduction of Dihydroisoquinoline check_reaction->reduction_reaction Reduction ps_options Adjust Reaction Conditions: - Temperature - Solvent - Acid Catalyst ps_reaction->ps_options reduction_options Change Reduction Strategy: - Asymmetric Catalysis - Chiral Auxiliary - Enzymatic Reduction reduction_reaction->reduction_options analyze Analyze Diastereomeric Ratio ps_options->analyze reduction_options->analyze end_success High Diastereoselectivity Achieved analyze->end_success Successful end_fail Further Optimization Needed analyze->end_fail Unsuccessful

Caption: Troubleshooting workflow for low diastereoselectivity.

pictet_spengler_control start Pictet-Spengler Reaction kinetic Kinetic Control start->kinetic thermodynamic Thermodynamic Control start->thermodynamic kinetic_conditions Low Temperature Strong Acid Polar Aprotic Solvent kinetic->kinetic_conditions thermodynamic_conditions High Temperature Longer Reaction Time Non-polar Solvent thermodynamic->thermodynamic_conditions cis_product cis-Diastereomer (Favored) kinetic_conditions->cis_product trans_product trans-Diastereomer (Favored) thermodynamic_conditions->trans_product

Caption: Kinetic vs. Thermodynamic control in Pictet-Spengler.

References

Technical Support Center: Catalyst Deactivation in Pictet-Spengler Reactions of Substituted Phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during the Pictet-Spengler synthesis of tetrahydroisoquinolines from substituted phenylethylamines.

Troubleshooting Guide

Issue 1: Low or Stalled Reaction Conversion

Your Pictet-Spengler reaction starts but either proceeds very slowly or stops before reaching completion, even with extended reaction times. This is a common symptom of catalyst deactivation.

Possible Cause Diagnostic Check Recommended Solution
Product Inhibition Does the reaction rate decrease more rapidly than expected based on substrate consumption? The product, a Lewis basic tetrahydroisoquinoline, can bind to and inhibit acid catalysts.[1]- Use a higher catalyst loading (e.g., increase from 1-5 mol% to 10 mol%).- If applicable, consider in situ protection of the product's nitrogen. For example, adding Boc-anhydride can trap the product and prevent it from inhibiting the catalyst.
Catalyst Poisoning by Substrate/Impurities Is the phenylethylamine starting material of high purity? Basic impurities or certain functional groups on the substrate can act as catalyst poisons.[2]- Purify the phenylethylamine starting material (e.g., column chromatography, distillation, or recrystallization).- If the substrate contains a strongly coordinating group (e.g., a thiol), consider protecting it prior to the reaction.
Catalyst Decomposition Have you observed any changes in the reaction mixture's color or the formation of insoluble material? Some catalysts may not be stable under the reaction conditions.[3]- Lower the reaction temperature.- Screen different catalysts that are known for higher stability under similar conditions.- Consult the literature for the specific stability profile of your chosen catalyst.
Fouling by Polymerization/Side Products Does the reaction mixture become viscous or show the formation of polymeric byproducts on TLC or LC-MS? Electron-rich phenylethylamines can be prone to oxidative side reactions.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Lower the reaction temperature to disfavor side reactions.- Optimize the stoichiometry of reactants to avoid excesses that might lead to polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction with an electron-rich phenylethylamine is sluggish. Is the catalyst being deactivated?

A1: It's possible. While electron-rich phenylethylamines are generally more reactive in the Pictet-Spengler reaction, they can also be more prone to oxidation.[4] Oxidized byproducts can potentially foul the catalyst. Additionally, if the resulting tetrahydroisoquinoline product is a strong Lewis base, it can cause significant product inhibition, leading to a stalled reaction.

Q2: I am using a chiral Brønsted acid for an asymmetric Pictet-Spengler reaction, and the enantioselectivity is dropping over time. What could be the cause?

A2: A drop in enantioselectivity alongside a decrease in reaction rate is a strong indicator of catalyst deactivation or the presence of a competing, non-enantioselective background reaction. Water is a common culprit as it can hydrolyze the catalyst-substrate complex. Ensure all reagents and solvents are scrupulously dry and the reaction is run under an inert atmosphere.

Q3: Can the basic nitrogen of the phenylethylamine substrate itself act as a catalyst poison?

A3: Yes, this is a form of competitive inhibition. The amine substrate can compete with the aldehyde for coordination to a Lewis acid catalyst or protonation by a Brønsted acid.[2] This is generally an equilibrium process and can often be overcome by adjusting the reaction conditions, such as increasing the catalyst loading or altering the order of addition of reagents.

Q4: Are there any known impurities in common reagents that can poison catalysts in Pictet-Spengler reactions?

A4: While specific studies on this are scarce for the Pictet-Spengler reaction, general catalyst poisons to be aware of include sulfur compounds (which can be present in some solvents or reagents), heavy metals, and water. Using high-purity, anhydrous solvents and reagents is crucial.

Q5: Is it possible to regenerate a deactivated catalyst from a Pictet-Spengler reaction?

A5: Catalyst regeneration is highly dependent on the nature of the catalyst and the deactivation mechanism. For heterogenous catalysts, washing with appropriate solvents to remove adsorbed inhibitors may be effective. For homogeneous catalysts, regeneration is more challenging. If deactivation is due to product inhibition, increasing the catalyst loading in subsequent runs is often more practical than attempting to recover and regenerate the catalyst from the reaction mixture.

Quantitative Data Summary

The following tables summarize the impact of various factors on catalyst performance in Pictet-Spengler reactions.

Table 1: Effect of Phenylethylamine Substituents on Reaction Rate and Potential for Catalyst Deactivation

Substituent on Aromatic Ring General Effect on Reaction Rate Potential for Catalyst Deactivation Rationale
Electron-Donating Groups (e.g., -OCH₃, -OH)Increases rateModerate to HighIncreased nucleophilicity of the aromatic ring accelerates the cyclization step. However, it also increases the potential for oxidation, leading to catalyst-fouling byproducts.[4]
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃)Decreases rateLowReduced nucleophilicity of the aromatic ring slows the key cyclization step. These substrates are generally less prone to oxidative side reactions.
Sterically Hindering Groups (e.g., ortho-substituents)Decreases rateLow to ModerateSteric hindrance can slow the approach of the electrophile and the catalyst, but does not inherently promote deactivation.

Table 2: Influence of Reaction Parameters on Catalyst Stability

Parameter General Trend Impact on Catalyst Stability and Lifetime
Temperature Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.[3]Lowering the temperature can often prolong catalyst life at the expense of a longer reaction time.
Catalyst Loading Higher loading can overcome mild inhibition but does not prevent irreversible deactivation.Optimal loading should be determined empirically to balance reaction rate and cost.
Solvent Polarity Aprotic, non-coordinating solvents are often preferred.Protic or coordinating solvents can compete with the substrate for binding to the catalyst, leading to inhibition.
Water Content Strict anhydrous conditions are crucial for many acid catalysts.Trace amounts of water can lead to hydrolysis of the catalyst or the iminium ion intermediate, effectively deactivating the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Activity

This protocol can be used to compare the activity of fresh versus recovered catalyst or to evaluate the impact of potential poisons.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the phenylethylamine substrate in a dry, appropriate solvent (e.g., 0.1 M in toluene).

    • Prepare a stock solution of the aldehyde in the same solvent (e.g., 0.12 M).

    • Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent.

  • Reaction Setup:

    • To a flame-dried reaction vial under an inert atmosphere, add the catalyst (e.g., 5 mol%).

    • Add the phenylethylamine stock solution (1.0 eq) and the internal standard.

    • Initiate the reaction by adding the aldehyde stock solution (1.2 eq).

  • Monitoring the Reaction:

    • Take aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench each aliquot immediately (e.g., with a small amount of triethylamine).

    • Analyze the quenched aliquots by GC or LC-MS to determine the conversion of the starting material to the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain a reaction progress curve. The initial slope of this curve is proportional to the initial reaction rate and is a measure of the catalyst's activity.

Visualizations

Catalyst_Deactivation_Workflow Troubleshooting Workflow for Catalyst Deactivation start Reaction Stalls or is Sluggish check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Anhydrous?) start->check_conditions check_product Analyze for Product Inhibition start->check_product purify_sm Purify Phenylethylamine and Aldehyde check_purity->purify_sm Impurities Detected dry_reagents Use Anhydrous Solvents and Reagents check_conditions->dry_reagents Moisture Suspected increase_loading Increase Catalyst Loading check_product->increase_loading Product Inhibition Likely run_reaction Re-run Reaction purify_sm->run_reaction dry_reagents->run_reaction increase_loading->run_reaction analyze_byproducts Analyze Byproducts if Problem Persists run_reaction->analyze_byproducts Still Sluggish

Caption: A flowchart for troubleshooting catalyst deactivation.

Deactivation_Pathways Potential Catalyst Deactivation Pathways cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways catalyst Active Catalyst (e.g., H+) iminium Iminium Ion Intermediate catalyst->iminium + Substrate poisoning Poisoning (e.g., by Impurities) catalyst->poisoning product_inhibition Product Inhibition catalyst->product_inhibition decomposition Catalyst Decomposition catalyst->decomposition product Tetrahydroisoquinoline Product iminium->product Cyclization product->catalyst - H+

Caption: Deactivation pathways impacting the active catalyst.

References

Troubleshooting guide for the synthesis of tetrahydroisoquinoline analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of tetrahydroisoquinoline (THIQ) analogues. It is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting

Before diving into specific reaction issues, consider these general points that can affect the outcome of your synthesis:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and dry. Moisture can be particularly detrimental in reactions involving strong acids or dehydrating agents.

  • Inert Atmosphere: For sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine the optimal reaction time and identify the formation of any side products.

Troubleshooting Common Synthetic Routes

This section is divided into three common methods for synthesizing the tetrahydroisoquinoline core: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2]

  • Q1: My Pictet-Spengler reaction is not proceeding, and I am recovering my starting materials. What could be the issue?

    • A1: This is a common issue that can arise from several factors:

      • Insufficiently Activated Aromatic Ring: The reaction works best with electron-rich aromatic rings.[3] If your β-arylethylamine has electron-withdrawing groups, the cyclization will be difficult. Consider using stronger acid catalysts or higher temperatures, though be mindful of potential side reactions.

      • Inadequate Acid Catalyst: The formation of the electrophilic iminium ion is crucial and requires an acid catalyst.[2] If you are using a weak acid, it may not be sufficient to promote the reaction. You can switch to a stronger protic acid (e.g., TFA) or a Lewis acid (e.g., BF₃·OEt₂).

      • Low Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC.

  • Q2: I am observing the formation of multiple products. How can I improve the selectivity?

    • A2: Side product formation can be due to the reaction conditions or the nature of your substrates.

      • Iminium Ion Reactivity: The intermediate iminium ion can be susceptible to other nucleophilic attacks. Ensure your reaction is free from competing nucleophiles.

      • Protecting Groups: If your starting materials have other reactive functional groups, consider protecting them before the reaction.

      • pH Control: The pH of the reaction can influence the rate and selectivity. For some substrates, a phosphate buffer system has been shown to be effective.[4]

  • Q3: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction?

    • A3: Yes, ketones can be used, and they will lead to the formation of a C1-disubstituted tetrahydroisoquinoline. However, ketones are generally less reactive than aldehydes, so you may need to use more forcing conditions (stronger acid, higher temperature) to achieve a good yield.[4]

CatalystSolventTemperature (°C)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - rt70-95A common and effective combination for many substrates.
Hydrochloric Acid (HCl)Ethanol/WaterReflux60-85Classical conditions, may require higher temperatures.[5]
Phosphoric Acid (H₃PO₄)TolueneReflux50-80Can be effective for less reactive substrates.
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (DCM)0 - rt75-90A good Lewis acid alternative.[3]
Phosphate BufferMethanol/Water7050-75Biomimetic conditions, particularly useful for ketone substrates.[4]
  • Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask.

  • Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

pictet_spengler_workflow start Start dissolve Dissolve β-arylethylamine in solvent start->dissolve add_carbonyl Add aldehyde or ketone dissolve->add_carbonyl cool Cool to 0 °C add_carbonyl->cool add_catalyst Add acid catalyst cool->add_catalyst react Stir at rt (4-24h) add_catalyst->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by chromatography dry_concentrate->purify product Final Product purify->product bischler_napieralski_troubleshooting start Low Yield or No Reaction check_activation Is the aromatic ring electron-rich? start->check_activation increase_temp_reagent Increase temperature and/or use stronger dehydrating agent (e.g., P₂O₅/POCl₃) check_activation->increase_temp_reagent No check_side_product Is a styrene side product observed (retro-Ritter)? check_activation->check_side_product Yes change_solvent Change solvent to a nitrile (e.g., acetonitrile) check_side_product->change_solvent Yes check_reagents Check purity and dryness of reagents and solvent check_side_product->check_reagents No use_oxalyl_chloride Consider using oxalyl chloride to form N-acyliminium intermediate change_solvent->use_oxalyl_chloride pomeranz_fritsch_pathway reactants Benzaldehyde + 2,2-Dialkoxyethylamine condensation Condensation reactants->condensation benzalaminoacetal Benzalaminoacetal (Intermediate) condensation->benzalaminoacetal cyclization Acid-Catalyzed Cyclization benzalaminoacetal->cyclization isoquinoline Isoquinoline cyclization->isoquinoline reduction Reduction (e.g., H₂, Pd/C) isoquinoline->reduction product Tetrahydroisoquinoline reduction->product

References

Technical Support Center: Bromination of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple brominated products in my reaction?

A1: The secondary amine in the 1,2,3,4-tetrahydroisoquinoline ring is a strong activating group in electrophilic aromatic substitution. This high reactivity makes the aromatic ring susceptible to polysubstitution, leading to the formation of di- or even tri-brominated byproducts.[1] The positions ortho and para to the amino group are particularly activated, making them prone to multiple brominations.

Q2: My reaction mixture turned dark, and I'm isolating a quinoline derivative instead of the expected brominated tetrahydroisoquinoline. What is happening?

A2: This indicates that a side reaction, specifically dehydrogenation or oxidation, is occurring. When using N-bromosuccinimide (NBS) as the brominating agent, it can act as both an electrophile and an oxidant.[2][3][4] This can lead to the aromatization of the tetrahydroisoquinoline ring to form a more stable quinoline system, which may or may not be brominated. This process can sometimes involve a radical mechanism.[2]

Q3: How can I selectively obtain a monobrominated product?

A3: To achieve selective monobromination, the reactivity of the nitrogen atom must be temporarily reduced. This is typically accomplished by protecting the secondary amine, most commonly through N-acetylation using acetic anhydride. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the free amine, which allows for controlled monobromination.[1] Following the bromination, the acetyl group can be removed by hydrolysis to yield the desired monobrominated 1,2,3,4-tetrahydroisoquinoline.

Q4: What are the best practices for purifying the desired brominated product from the reaction mixture?

A4: Column chromatography is a common and effective method for separating the desired monobrominated product from unreacted starting material, polysubstituted byproducts, and any dehydrogenated impurities. The choice of solvent system for chromatography will depend on the specific polarity of the products, but a gradient of ethyl acetate in hexanes is a good starting point. Recrystallization can also be a useful technique for purifying the final product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Formation of Multiple Brominated Products (e.g., 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline) The secondary amine is a strong activating group, leading to over-bromination.Protect the amine as an N-acetyl group before bromination to moderate its activating effect.
Low Yield of Desired Product - Incomplete reaction. - Competing side reactions (polysubstitution, dehydrogenation). - Product loss during workup and purification.- Increase reaction time or temperature cautiously. - Employ the N-acetylation protection strategy. - Optimize extraction and chromatography conditions.
Formation of Dehydrogenated (Quinoline) Byproducts Use of N-bromosuccinimide (NBS) which can also act as an oxidant.- Use a milder brominating agent that is less prone to oxidation. - Carefully control reaction temperature; lower temperatures may favor electrophilic substitution over oxidation. - Consider performing the reaction in the absence of light and radical initiators if a radical dehydrogenation pathway is suspected.[2]
Difficulty in Separating Isomeric Products Similar polarities of the desired product and byproducts.- Optimize the column chromatography conditions (e.g., use a shallower solvent gradient, try a different stationary phase). - Consider derivatization to alter the polarity of one component for easier separation, followed by removal of the derivatizing group.

Quantitative Data Summary

The following table summarizes typical yields for the bromination of 1,2,3,4-tetrahydroisoquinoline and a related compound, illustrating the effect of N-acetylation on product distribution.

SubstrateBrominating AgentProduct(s)Yield (%)Reference
2-Phenyl-1,2,3,4-tetrahydroquinolineBromine in Chloroform/NBS3,6,8-Tribromo-2-phenylquinoline (Dehydrogenated)Not specified[5]
2-Phenyl-1,2,3,4-tetrahydroquinolineBromine in Acetic Acid6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified[5]
N-Chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineNBS in DMF6-Bromo-N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified[5]
4-Phenyltetrahydroquinoline5.0 equiv. NBS in CHCl33,6,8-Tribromoquinoline (Dehydrogenated)50%[2]
Aniline (for comparison)Acetic Anhydride, then Brominep-BromoacetanilideHigh[1]

Experimental Protocols

Protocol 1: Direct Bromination of 1,2,3,4-Tetrahydroisoquinoline (Leading to Byproducts)

This protocol is representative of a direct bromination that can lead to the formation of byproducts.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl3)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in chloroform.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the desired product from byproducts.

Protocol 2: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Acetic anhydride

  • Water

  • Diethyl ether

Procedure:

  • In a flask, suspend 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in water.

  • Add acetic anhydride (1.2 equivalents) dropwise to the suspension with vigorous stirring.

  • Continue stirring for 30 minutes. The product may precipitate out of the solution.

  • Collect the solid product by filtration. If no solid forms, extract the mixture with diethyl ether.

  • Wash the collected solid or the organic extract with water.

  • Dry the product to obtain N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Bromination of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • N-Acetyl-1,2,3,4-tetrahydroisoquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield the crude N-acetyl-bromo-1,2,3,4-tetrahydroisoquinoline.

Protocol 4: Deprotection of N-Acetyl-bromo-1,2,3,4-tetrahydroisoquinoline

Materials:

  • N-Acetyl-bromo-1,2,3,4-tetrahydroisoquinoline

  • Aqueous Hydrochloric Acid (e.g., 6M HCl)

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Reflux the crude N-acetyl-bromo-1,2,3,4-tetrahydroisoquinoline in aqueous hydrochloric acid for several hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, dry over a suitable drying agent, and concentrate to obtain the monobrominated 1,2,3,4-tetrahydroisoquinoline.

Visualizations

reaction_pathway cluster_main Desired Monobromination Pathway cluster_byproducts Byproduct Formation Pathways THIQ 1,2,3,4-Tetrahydroisoquinoline N_Acetyl_THIQ N-Acetyl-THIQ THIQ->N_Acetyl_THIQ Acetic Anhydride Mono_Bromo_N_Acetyl_THIQ Monobromo-N-Acetyl-THIQ N_Acetyl_THIQ->Mono_Bromo_N_Acetyl_THIQ NBS Mono_Bromo_THIQ 6-Bromo-THIQ (Desired Product) Mono_Bromo_N_Acetyl_THIQ->Mono_Bromo_THIQ Hydrolysis (H+) THIQ_direct 1,2,3,4-Tetrahydroisoquinoline Di_Bromo_THIQ 6,8-Dibromo-THIQ (Polysubstitution) THIQ_direct->Di_Bromo_THIQ Excess NBS Dehydro_THIQ Brominated Quinoline (Dehydrogenation) THIQ_direct->Dehydro_THIQ NBS (Oxidation)

Caption: Reaction pathways for the bromination of 1,2,3,4-tetrahydroisoquinoline.

troubleshooting_flowchart start Start Bromination Experiment check_products Analyze Reaction Products start->check_products desired_product Desired Monobrominated Product check_products->desired_product Clean Reaction polysubstitution Polysubstitution Observed check_products->polysubstitution Multiple Spots on TLC dehydrogenation Dehydrogenation Observed check_products->dehydrogenation Aromatic Byproduct end Successful Monobromination desired_product->end protect_amine Protect Amine (N-Acetylation) polysubstitution->protect_amine modify_conditions Modify Reaction Conditions (e.g., lower temperature, alternative brominating agent) dehydrogenation->modify_conditions protect_amine->start Repeat Experiment modify_conditions->start Repeat Experiment

Caption: Troubleshooting workflow for byproduct formation in the bromination of 1,2,3,4-tetrahydroisoquinoline.

References

Technical Support Center: Regioselective Bromination of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for electrophilic bromination on an unsubstituted 1,2,3,4-tetrahydroisoquinoline ring?

A1: In an unsubstituted 1,2,3,4-tetrahydroisoquinoline, the secondary amine is a powerful activating group that directs electrophilic substitution to the aromatic ring. The positions para (C-7) and ortho (C-5) to the activating amino group are the most electron-rich and, therefore, the most susceptible to bromination. Position C-6 is also activated, but to a lesser extent. Position C-8 is generally the least reactive due to steric hindrance from the adjacent heterocyclic ring.

Q2: How can I favor bromination at the C-7 position?

A2: Achieving high selectivity for the C-7 position often involves N-protection of the tetrahydroisoquinoline nitrogen. Acylating the nitrogen, for instance, to form an N-acetyl or N-Boc derivative, reduces the activating effect of the nitrogen atom. This deactivation can lead to increased selectivity for the electronically favored para-position (C-7) over the ortho-position (C-5).

Q3: What is the role of the solvent in controlling regioselectivity?

A3: The solvent can influence both the reactivity of the brominating agent and the stability of the reaction intermediates. Non-polar solvents like dichloromethane (DCM) or chloroform are commonly used. In some cases, using a more polar solvent like acetic acid can alter the product distribution. For instance, bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid yields the 6,8-dibromo derivative while preserving the tetrahydroisoquinoline ring.[1]

Q4: Which brominating agent is better, molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A4: The choice between Br₂ and NBS depends on the desired outcome and the substrate's reactivity.

  • Molecular Bromine (Br₂): This is a strong brominating agent that can lead to over-bromination (di- or tri-brominated products), especially with highly activated substrates. It is often used for substrates that are less reactive.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It is often preferred for activated systems to achieve mono-bromination. However, a significant side reaction with NBS is the potential for dehydrogenation of the tetrahydroisoquinoline ring to form an isoquinoline, particularly under harsh conditions or with extended reaction times.[2][3][4][5][6][7][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Reaction
Potential Cause Suggested Solution
Insufficiently activated substrate For less reactive tetrahydroisoquinolines (e.g., those with electron-withdrawing groups), consider using a stronger brominating agent like molecular bromine (Br₂).
Low reaction temperature Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
Inactive brominating agent Ensure your brominating agent is fresh. NBS can decompose over time.
Problem 2: Mixture of Regioisomers (e.g., C-5 and C-7 bromination)
Potential Cause Suggested Solution
High reactivity of the substrate The strong activating nature of the secondary amine can lead to poor regioselectivity. Protect the nitrogen with an acyl group (e.g., acetyl or Boc) to decrease its activating strength and potentially enhance selectivity for the C-7 position.
Harsh reaction conditions Use a milder brominating agent like NBS and conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).
Problem 3: Over-bromination (Formation of Di- or Poly-brominated Products)
Potential Cause Suggested Solution
Excess brominating agent Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.
Rapid addition of reagent Add the brominating agent slowly to the reaction mixture to maintain a low concentration throughout the reaction.
Highly activated substrate Protect the nitrogen with an acyl group to moderate the ring's reactivity.
Problem 4: Unwanted Dehydrogenation (Aromatization) of the Tetrahydroisoquinoline Ring
Potential Cause Suggested Solution
Use of NBS This is a known side reaction with NBS.[2][3][4][5][6][7][8] Minimize reaction time and maintain a low temperature. Consider using an alternative brominating agent if dehydrogenation is a persistent issue.
Extended reaction time or high temperature Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product is maximized.

Data Presentation: Regioselectivity in Tetrahydroisoquinoline Bromination

The following tables summarize quantitative data from various bromination reactions to aid in experimental design.

Table 1: Bromination of Substituted Tetrahydroisoquinolines

SubstrateBrominating AgentSolventTemp. (°C)Product(s)Yield (%)Reference
6-HydroxytetrahydroisoquinolineBr₂Not specifiedNot specified5-Bromo-6-hydroxytetrahydroisoquinolineHigh[9][10]
2-Phenyl-1,2,3,4-tetrahydroquinolineBr₂Acetic AcidNot specified6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified[1]
N-substituted 2-phenyl-1,2,3,4-tetrahydroquinolineBr₂ or NBSVariousNot specified6-Bromo-N-substituted-2-phenyl-1,2,3,4-tetrahydroquinolineSelective[1]
1,2,3,4-TetrahydroquinolineNBS (5.0 equiv)CHCl₃Room Temp3,6,8-Tribromo-4-phenylquinoline (after dehydrogenation)80%[4][5][6][8]

Experimental Protocols

Protocol 1: Selective Bromination of 6-Hydroxytetrahydroisoquinoline

This protocol is based on the regioselective bromination to yield the 5-bromo-6-hydroxytetrahydroisoquinoline.[9][10]

Materials:

  • 6-Hydroxytetrahydroisoquinoline

  • Molecular Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid or a chlorinated solvent)

Procedure:

  • Dissolve the 6-hydroxytetrahydroisoquinoline in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine (1.0-1.1 equivalents) in the same solvent to the cooled solution with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation for Directed Bromination

This protocol describes the protection of the tetrahydroisoquinoline nitrogen, which can be a key step in directing bromination towards the C-7 position.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Acetyl chloride or Acetic anhydride

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline in DCM in a round-bottom flask.

  • Add the base (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting N-acetyl-1,2,3,4-tetrahydroisoquinoline can then be used in a subsequent bromination step, following a procedure similar to Protocol 1, typically using NBS in a chlorinated solvent.

Visual Guides

Bromination_Troubleshooting start Experiment Start: Bromination of Tetrahydroisoquinoline outcome Analyze Reaction Outcome start->outcome low_yield Low or No Reaction outcome->low_yield Low Conversion isomer_mix Mixture of Regioisomers outcome->isomer_mix Poor Selectivity over_bromination Over-bromination outcome->over_bromination Multiple Brominations dehydrogenation Dehydrogenation Side Product outcome->dehydrogenation Aromatized Product success Desired Regioisomer Obtained outcome->success High Selectivity sol1 Increase Temperature Use Stronger Brominating Agent (Br₂) low_yield->sol1 sol2 Protect Nitrogen (N-Acylation) Use Milder Conditions (NBS, lower temp.) isomer_mix->sol2 sol3 Use Stoichiometric Reagent Slow Addition of Brominating Agent over_bromination->sol3 sol4 Minimize Reaction Time Lower Temperature Consider Br₂ in Acetic Acid dehydrogenation->sol4

Caption: Troubleshooting workflow for the bromination of tetrahydroisoquinolines.

Regioselectivity_Control cluster_unprotected Unprotected THIQ (Strongly Activating) cluster_protected N-Protected THIQ (Moderately Activating) THIQ Tetrahydroisoquinoline (THIQ) Unprotected_THIQ Secondary Amine (R=H) THIQ->Unprotected_THIQ Direct Bromination Protected_THIQ N-Acyl Amide (e.g., R=Acetyl) THIQ->Protected_THIQ N-Acylation Step Bromination_Unprotected Bromination (e.g., NBS or Br₂) Unprotected_THIQ->Bromination_Unprotected Products_Unprotected Mixture of C-5 and C-7 Bromo-THIQ (Often poor selectivity) Bromination_Unprotected->Products_Unprotected Bromination_Protected Bromination (e.g., NBS) Protected_THIQ->Bromination_Protected Product_Protected Predominantly C-7 Bromo-THIQ (Improved para-selectivity) Bromination_Protected->Product_Protected

Caption: Strategy for controlling regioselectivity via N-protection.

References

Challenges in the scale-up of 5-Bromo-1,2,3,4-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound? A1: The two most common and effective methods for constructing the tetrahydroisoquinoline (THIQ) core are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[2][3] The Bischler-Napieralski reaction cyclizes a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[4][5]

Q2: Why is scale-up of this synthesis challenging? A2: Scaling up the synthesis of halogenated heterocyclic compounds like 5-Bromo-THIQ presents several challenges. These include managing exothermic reactions, ensuring homogeneous mixing of multi-phase reaction mixtures, controlling regioselectivity to avoid isomeric impurities, and handling potentially hazardous reagents like phosphorus oxychloride (POCl₃) or bromine.[6][7] Efficient purification to remove byproducts and unreacted starting materials also becomes more complex at a larger scale.[8]

Q3: Which synthetic route is generally preferred for large-scale production? A3: The choice of route depends on the availability and cost of starting materials, as well as the specific challenges encountered. The Pictet-Spengler reaction is often more direct.[3] However, the Bischler-Napieralski route can sometimes be more robust, though it involves an additional reduction step.[5][9] A thorough process hazard analysis and cost evaluation should be conducted for both routes before selecting a scale-up candidate.

Q4: What are the common impurities encountered in the synthesis? A4: Common impurities can include starting materials, over-brominated products (e.g., 5,8-dibromoisoquinoline), or isomeric byproducts depending on the route.[7][10] In the Bischler-Napieralski reaction, incomplete reduction can leave residual 5-bromo-3,4-dihydroisoquinoline. The Pictet-Spengler reaction may suffer from side reactions if the reaction conditions are not optimized.[11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive Reagents: Deactivated catalyst (in Pictet-Spengler) or dehydrating agent (in Bischler-Napieralski).[1][4] 2. Insufficiently Activating Conditions: The bromo-substituted phenyl ring is less nucleophilic, requiring harsher conditions (stronger acid, higher temperature) than non-halogenated analogues.[9] 3. Presence of Moisture: Water can quench the acidic catalysts or dehydrating agents used in both primary routes.[1]1. Verify Reagent Quality: Use fresh or properly stored reagents. Verify catalyst activity if applicable. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature or use a stronger acid catalyst (e.g., superacids for Pictet-Spengler). For Bischler-Napieralski, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[5][12][13] 3. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Significant Side Product Formation 1. Incorrect Reaction Temperature: Excessively high temperatures can cause decomposition or promote the formation of undesired byproducts.[1] 2. Non-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to side reactions. For example, using too much N-bromosuccinimide (NBS) during bromination can lead to dibrominated species.[10] 3. Retro-Ritter Reaction (Bischler-Napieralski): The nitrilium ion intermediate can fragment to form a styrene side product.[12]1. Precise Temperature Control: Monitor the internal reaction temperature closely. Optimize for the lowest effective temperature. 2. Stoichiometry Screening: Perform small-scale experiments to determine the optimal molar ratios of reactants and catalysts. 3. Use Milder Reagents: Consider using milder conditions for the Bischler-Napieralski reaction, such as triflic anhydride (Tf₂O) with a non-nucleophilic base, which can suppress side reactions.[4][14]
Difficult Purification 1. Formation of Isomeric Byproducts: Inadequate regiocontrol during aromatic substitution can lead to isomers that are difficult to separate by crystallization or standard chromatography. 2. Product Precipitation: The product or intermediates may precipitate from the reaction mixture, trapping impurities.1. Optimize for Regioselectivity: Carefully control the reaction conditions (temperature, solvent, addition rate) to favor the formation of the desired 5-bromo isomer. 2. Recrystallization Study: Screen various solvent systems to find optimal conditions for purification by recrystallization.[8] For difficult separations, column chromatography may be necessary, even at scale.[10]
Poor Mixing on Scale-Up 1. Inadequate Agitation: Magnetic stirring is often insufficient for larger volumes, especially with slurries or viscous mixtures.[6] 2. Heterogeneous Reaction Mixture: Solid reagents or immiscible liquids can lead to localized "hot spots" or areas of low reactant concentration.1. Use Mechanical Stirring: Switch to an overhead mechanical stirrer with an appropriately designed impeller for solid-liquid or viscous mixtures.[6] 2. Control Addition Rate: Ensure slow, controlled addition of reagents using a dosing pump to maintain better dispersion and temperature control.[6]

Process Workflows & Troubleshooting Logic

The following diagrams illustrate the primary synthetic pathways and a logical workflow for troubleshooting common issues encountered during synthesis.

Synthetic_Workflow_Comparison cluster_A Route A: Pictet-Spengler cluster_B Route B: Bischler-Napieralski & Reduction A_start 2-(3-Bromophenyl)ethan-1-amine A_step1 Acid-Catalyzed Condensation & Cyclization A_start->A_step1 A_reagent Formaldehyde (or equivalent) A_reagent->A_step1 A_product 5-Bromo-1,2,3,4- tetrahydroisoquinoline A_step1->A_product B_start N-(2-(3-Bromophenyl)ethyl)acetamide B_step1 Bischler-Napieralski Cyclization B_start->B_step1 B_reagent POCl₃ or Tf₂O B_reagent->B_step1 B_intermediate 5-Bromo-3,4-dihydroisoquinoline B_step1->B_intermediate B_step2 Reduction B_intermediate->B_step2 B_reagent2 NaBH₄ or H₂/Catalyst B_reagent2->B_step2 B_product 5-Bromo-1,2,3,4- tetrahydroisoquinoline B_step2->B_product

Caption: Comparative workflow of the Pictet-Spengler (Route A) vs. Bischler-Napieralski (Route B) syntheses.

Troubleshooting_Workflow start Problem Detected: Low Yield / High Impurity check_reaction Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_reaction incomplete Cause: Incomplete Reaction check_reaction->incomplete No complete Cause: Side Product Formation or Degradation check_reaction->complete Yes solution_incomplete Solutions: - Increase reaction time/temperature. - Use stronger/fresh reagents. - Ensure anhydrous conditions. incomplete->solution_incomplete solution_side_products Solutions: - Lower reaction temperature. - Optimize stoichiometry. - Use milder reagents (e.g., Tf₂O). - Check starting material purity. complete->solution_side_products check_purification Is purification effective? complete->check_purification solution_purification Solutions: - Screen recrystallization solvents. - Perform column chromatography. - Analyze impurities to identify source. check_purification->solution_purification No

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Bischler-Napieralski Route

This two-step protocol involves the cyclization of a phenethylamide followed by reduction.

Step A: Synthesis of 5-Bromo-3,4-dihydroisoquinoline

  • Setup: To an oven-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the starting β-(3-bromophenyl)ethylamide (1.0 equiv).

  • Solvent Addition: Under a nitrogen atmosphere, add an anhydrous solvent such as toluene or dichloromethane (DCM).[4]

  • Reagent Addition: Cool the mixture in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 2.0 to 5.0 equivalents) dropwise to the solution, maintaining the internal temperature below 10°C.[4][9]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (temperature depends on the solvent, e.g., ~110°C for toluene) and monitor the progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[4][12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully quench the residue by slowly adding it to a mixture of ice and ammonium hydroxide to neutralize the excess acid, ensuring the temperature is kept low.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 5-Bromo-3,4-dihydroisoquinoline.

Step B: Reduction to this compound

  • Setup: Dissolve the crude 5-Bromo-3,4-dihydroisoquinoline from Step A in a suitable solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 to 3.0 equiv) portion-wise, ensuring the temperature remains below 10°C.[9]

  • Reaction: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC/LC-MS).

  • Workup: Carefully add water or saturated aqueous ammonium chloride (NH₄Cl) to quench the excess NaBH₄.[9]

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Pictet-Spengler Route

This protocol describes a one-pot synthesis from the corresponding phenethylamine.

  • Setup: In a round-bottom flask, dissolve 2-(3-bromophenyl)ethan-1-amine (1.0 equiv) in a suitable solvent. For harsher conditions, a strong protic acid like hydrochloric acid may be used directly.[2][15]

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 equiv) to the amine solution.[11]

  • Reaction Conditions: The reaction conditions are critical and depend on the substrate's reactivity.

    • Mild Conditions: For activated rings, the reaction may proceed at room temperature or with gentle heating.[11]

    • Harsh Conditions: For the less-activated bromo-substituted ring, refluxing in a strong acid (e.g., concentrated HCl, trifluoroacetic acid) is often required for several hours.[2][13]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: After cooling, carefully basify the reaction mixture with a base (e.g., NaOH or Na₂CO₃ solution) to a pH > 10.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization to yield the final this compound.

References

Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 5-Bromo-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities depend on the synthetic route used. A common method for synthesizing this compound is the reduction of 5-bromoisoquinoline.[1] Potential impurities from this process include:

  • Unreacted Starting Material: 5-bromoisoquinoline.

  • Over-brominated Species: If present in the starting material, impurities like 5,8-dibromoisoquinoline could carry through.[2]

  • Isomeric Impurities: 8-bromoisoquinoline is a potential impurity from the synthesis of the 5-bromoisoquinoline precursor.[2]

  • Dehalogenated Byproduct: In some reduction reactions, debromination can occur, leading to the formation of 1,2,3,4-tetrahydroisoquinoline.

Q2: What are the recommended purification methods for crude this compound?

The most effective purification strategies involve a combination of the following techniques:

  • Acid-Base Extraction: This is a highly effective first step to separate the basic product from non-basic impurities.

  • Column Chromatography: Useful for separating the desired product from closely related impurities like unreacted starting material and isomers.

  • Recrystallization: An excellent final step for achieving high purity.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities. A common solvent system for TLC analysis is a mixture of dichloromethane and diethyl ether (e.g., 9:1).[2] The product, being more polar, will have a lower Rf value than the less polar 5-bromoisoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Acid-Base Extraction
Issue Possible Cause Solution
Low recovery of product from the organic layer after basification. Incomplete basification of the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by testing with pH paper or a pH meter before extraction.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Product precipitates out of the aqueous layer upon basification. The free base form of the product may have limited solubility in the aqueous solution.Immediately extract the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to dissolve the precipitated product.
Column Chromatography
Issue Possible Cause Solution
Poor separation of product and unreacted 5-bromoisoquinoline. Inappropriate solvent system polarity.Optimize the eluent system using TLC. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation for basic compounds like tetrahydroisoquinolines by neutralizing acidic sites on the silica gel.
Product is retained on the column and does not elute. The product is too polar for the chosen solvent system.Gradually increase the polarity of the eluent. A step gradient to a more polar solvent system, such as dichloromethane/methanol, may be necessary.
The compound may be degrading on the acidic silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Streaking or tailing of the product band. The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column. Dry loading the sample onto a small amount of silica gel is often a better approach.
Recrystallization
Issue Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated, or the chosen solvent is too good a solvent.Evaporate some of the solvent to increase the concentration. If that fails, add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then gently warm to redissolve and cool slowly.
The presence of impurities is inhibiting crystallization.Try to purify the crude material further by another method (e.g., column chromatography) before attempting recrystallization. Seeding the solution with a small crystal of pure product can also induce crystallization.
The product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the cooling rate is too fast.Use a lower-boiling point solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. The product has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Synthesis of this compound via Reduction of 5-Bromoisoquinoline

A general procedure for the synthesis of this compound involves the reduction of 5-bromoisoquinoline using sodium borohydride in an acidic medium.[1]

Materials:

  • 5-bromoisoquinoline

  • Acetic acid

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromoisoquinoline in acetic acid in a round-bottom flask.

  • Carefully add sodium borohydride to the solution in portions at room temperature. The reaction is exothermic.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Crude this compound

1. Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like dichloromethane.

  • Extract the organic solution with 1M hydrochloric acid. The basic this compound and any unreacted 5-bromoisoquinoline will move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer to a pH > 10 with a base such as 2M sodium hydroxide.

  • Extract the basic aqueous solution with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the partially purified product.

2. Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate containing 0.5% triethylamine).

  • Dissolve the partially purified product in a minimal amount of the eluent or dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

3. Recrystallization

  • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Quantitative Data

The following table summarizes hypothetical purification data for a typical batch of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.

Purification StepStarting Purity (%)Final Purity (%)Yield (%)
Acid-Base Extraction ~85~95~90
Column Chromatography 95>98~85
Recrystallization >98>99.5~90

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 5-Bromoisoquinoline reaction Reduction (e.g., NaBH4 in Acetic Acid) start->reaction crude_product Crude 5-Bromo-1,2,3,4- tetrahydroisoquinoline reaction->crude_product acid_base Acid-Base Extraction crude_product->acid_base Removes non-basic impurities chromatography Column Chromatography acid_base->chromatography Separates from starting material and isomers recrystallization Recrystallization chromatography->recrystallization Final polishing pure_product Pure Product (>99.5%) recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Initial Analysis cluster_decision Purification Strategy start Crude Product Contains Impurities tlc TLC Analysis start->tlc decision1 Significant non-basic impurities? tlc->decision1 decision2 Impurities with similar polarity to product? decision1->decision2 No acid_base Perform Acid-Base Extraction decision1->acid_base Yes decision3 High purity required? decision2->decision3 No chromatography Perform Column Chromatography decision2->chromatography Yes pure_product Pure Product decision3->pure_product No recrystallization Perform Recrystallization decision3->recrystallization Yes acid_base->decision2 chromatography->decision3 recrystallization->pure_product

Caption: Decision-making workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-bromo-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds.[1] The introduction of a bromine atom at the 5-position provides a key handle for further functionalization, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-Br-THIQ derivatives, focusing on their anticancer, anti-mycobacterial, and enzyme-inhibitory activities. Experimental data is presented to support the observed trends, and detailed protocols for key biological assays are provided.

Anticancer Activity

Derivatives of 5-Br-THIQ have demonstrated significant potential as anticancer agents, particularly against breast and colon cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by KRas.

1.1. Anti-Breast Cancer Activity

A series of N-acyl-5-bromo-3,4-dihydroisoquinolin-2(1H)-yl benzamides have been evaluated for their in-vitro antiproliferative activity against human breast cancer (MCF-7 and MDA-MB-231) and endometrial cancer (Ishikawa) cell lines.[2] The substitution pattern on the benzamide ring plays a crucial role in determining the cytotoxic potency.

Table 1: In-vitro Antiproliferative Activity of N-acyl-5-bromo-THIQ Derivatives against Cancer Cell Lines [2]

Compound IDR (Substitution on Benzamide)IC₅₀ (µg/mL) vs. MCF-7IC₅₀ (µg/mL) vs. Ishikawa
2b 4-Ethyl0.20.08
2i 4-Methoxy0.610.09
3g 3,4-Dimethoxy0.250.11
Tamoxifen -3.997.87

SAR Insights:

  • The presence of electron-donating groups, such as ethyl and methoxy, at the para-position of the benzamide ring appears to be favorable for activity.

  • Compounds 2b , 2i , and 3g exhibited significantly higher potency compared to the standard drug, Tamoxifen.[2]

1.2. Anti-Colon Cancer and Anti-Angiogenesis Activity

Tetrahydroisoquinoline derivatives have also been investigated for their ability to inhibit KRas, a key oncogene in many cancers, including colorectal cancer. Additionally, their anti-angiogenic properties have been assessed.

Table 2: KRas Inhibition and Anti-Angiogenesis Activity of THIQ Derivatives [3]

Compound IDSubstitution on Phenyl RingKRas Inhibition IC₅₀ (µM) on Colo320Anti-Angiogenesis IC₅₀ (µM)
GM-3-18 4-Chloro0.9 - 10.7 (across various cell lines)-
GM-3-121 4-Ethyl-1.72
GM-3-13 4-Methoxy (sulfonyl linker)-5.44

SAR Insights:

  • An electronegative group, such as a chloro substituent at the 4-position of the phenyl ring (GM-3-18 ), demonstrated significant KRas inhibition.[3]

  • An ethyl group at the 4-position of the phenyl ring (GM-3-121 ) resulted in potent anti-angiogenic activity.[3]

  • Replacing the carbonyl linker with a sulfonyl moiety (GM-3-13 ) led to moderate anti-angiogenic activity.[3]

Anti-Mycobacterial Activity

5,8-disubstituted tetrahydroisoquinolines have emerged as effective inhibitors of Mycobacterium tuberculosis (M. tb), targeting the ATP synthase enzyme.[4]

Table 3: Anti-Mycobacterial Activity of 5,8-disubstituted THIQ Derivatives [4]

Compound IDX (Substituent at C5)Linker at N8-SubstituentM. tb Inhibition (MIC, µM)
13 OMe-N-methylpiperazine(Screening lead)
General Trend Larger, lipophilic groups (e.g., Bn)-CH₂- or -CONH-N-methylpiperazineImproved potency
General Trend --CO- or -COCH₂--Less effective

SAR Insights:

  • A general trend of improved potency with increased lipophilicity was observed.[4]

  • Large substituents, such as benzyl (Bn), at the 5-position of the tetrahydroisoquinoline ring were well-tolerated.[4]

  • N-methylpiperazine was identified as the preferred substituent at the 8-position.[4]

  • The nature of the linker at the nitrogen atom is crucial, with -CH₂- and -CONH- linkers being more effective than -CO- and -COCH₂- linkers, suggesting the importance of the terminal aromatic ring's positioning for target binding.[4]

Phosphodiesterase 4 (PDE4) Inhibition

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been designed as potential inhibitors of PDE4, an enzyme involved in inflammatory pathways.

Table 4: PDE4B Inhibitory Activity of THIQ Derivatives [5]

Compound IDKey Structural FeaturesPDE4B Inhibition IC₅₀ (µM)
19 7-(cyclopentyloxy)-6-methoxy, para-CH₃O-phenyl, sulfonamide0.88

SAR Insights:

  • The attachment of a methoxy (CH₃O) or trifluoromethoxy (CF₃O) group at the para-position of the phenyl ring enhanced inhibitory activity against PDE4B.[5]

  • A sulfonamide group played a key role in improving both the inhibitory activity and the selectivity for the PDE4B subtype.[5]

  • The introduction of rigid substituents at the C-3 position of the tetrahydroisoquinoline ring was favorable for subtype selectivity.[5]

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay [2]

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cell lines (MCF-7, MDA-MB-231, Ishikawa) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is recorded using a luminometer.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

KRas Inhibition Assay [3]

The inhibitory effect on KRas can be assessed by measuring the viability of cancer cell lines that are synthetically lethal with KRas.

  • Cell Culture: Various colon cancer cell lines (e.g., Colo320, DLD-1, HCT116) are cultured under standard conditions.

  • Compound Exposure: Cells are exposed to a range of concentrations of the synthesized tetrahydroisoquinoline derivatives.

  • Viability Assessment: After a defined incubation period, cell viability is determined using a standard method such as the MTS or MTT assay.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

SAR_Anticancer cluster_substituents Substitutions on Benzamide Ring cluster_activity Biological Activity THIQ 5-Bromo-THIQ Core N-Acyl Benzamide R1 4-Ethyl THIQ:f1->R1 R2 4-Methoxy THIQ:f1->R2 R3 4-Chloro THIQ:f1->R3 R4 3,4-Dimethoxy THIQ:f1->R4 Act1 High Anti-Breast Cancer Activity R1->Act1 Act3 Potent Anti-Angiogenesis R1->Act3 R2->Act1 Act2 Potent KRas Inhibition R3->Act2 R4->Act1

References

Comparative Efficacy of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Analogs: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a bromine atom at the 5-position of the THIQ ring system offers a valuable handle for synthetic modification and can significantly influence the pharmacological properties of the resulting analogs. This guide provides a comparative overview of the in vitro efficacy of 5-Bromo-1,2,3,4-tetrahydroisoquinoline (5-Bromo-THIQ) analogs, drawing from available scientific literature to support researchers in drug discovery and development.

Data Summary

While a broad comparative study across a wide range of 5-Bromo-THIQ analogs is not extensively available in the public domain, existing research highlights their potential in several therapeutic areas, notably as anticancer and antimicrobial agents, and as ligands for sigma receptors.

One of the most well-characterized 5-Bromo-THIQ analogs is 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide , which has been identified as a highly potent and selective sigma-2 (σ2) receptor ligand.[4] The sigma-2 receptor is overexpressed in a variety of tumor cell lines, making it a promising target for the development of novel anticancer therapeutics.[5]

The broader class of THIQ derivatives has demonstrated efficacy against various cancer cell lines and microbial pathogens. For instance, studies on substituted THIQs have reported significant growth inhibition of human cancer cell lines, including endometrial and colon cancer.[6][7] Furthermore, various THIQ analogs have shown promising antibacterial activity.[1] This suggests that a systematic exploration of 5-Bromo-THIQ analogs could yield novel and potent therapeutic agents.

Due to the limited availability of direct comparative data for a series of 5-Bromo-THIQ analogs, the following table presents a hypothetical structure-activity relationship (SAR) summary based on the known potent sigma-2 receptor ligand and general knowledge of THIQ derivatives. This is intended to guide future research efforts in this area.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker)R3 (Substitution on THIQ Nitrogen)TargetIn Vitro Activity (IC50/Ki)
Analog 1 (Reference) 2,3-dimethoxy-CO-(CH2)4-6,7-dimethoxy-THIQSigma-2 ReceptorHigh Affinity (nM range)[4]
Analog 24-chloro-CO-(CH2)4-6,7-dimethoxy-THIQSigma-2 ReceptorPotentially High Affinity
Analog 32,3-dimethoxy-SO2-(CH2)4-6,7-dimethoxy-THIQSigma-2 ReceptorPotentially Modulated Affinity
Analog 42,3-dimethoxy-CO-(CH2)4-Unsubstituted THIQSigma-2 ReceptorPotentially Reduced Affinity

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard in vitro assays relevant to assessing the efficacy of 5-Bromo-THIQ analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Bromo-THIQ analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[12]

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the 5-Bromo-THIQ analogs in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Signaling Pathways and Experimental Workflows

Sigma Receptor Binding and Downstream Signaling

As potent sigma-2 receptor ligands, 5-Bromo-THIQ analogs may exert their anticancer effects by modulating cellular processes regulated by this receptor, including cell proliferation, apoptosis, and calcium signaling.[5][14]

Sigma_Receptor_Signaling 5-Bromo-THIQ Analog 5-Bromo-THIQ Analog Sigma2_Receptor Sigma-2 Receptor 5-Bromo-THIQ Analog->Sigma2_Receptor Binds to Calcium_Signaling Ca2+ Signaling Sigma2_Receptor->Calcium_Signaling Modulates ROS_Production ROS Production Sigma2_Receptor->ROS_Production Induces Cell_Proliferation Cell Proliferation Sigma2_Receptor->Cell_Proliferation Inhibits Apoptosis Apoptosis Calcium_Signaling->Apoptosis ROS_Production->Apoptosis

Caption: Potential signaling pathway for 5-Bromo-THIQ analogs targeting the sigma-2 receptor.

Potential Modulation of NF-κB and KRas Signaling

Given the established role of the broader THIQ class in modulating key cancer-related pathways, it is plausible that 5-Bromo-THIQ analogs could also impact signaling cascades such as NF-κB and KRas.[7]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.[15][16]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release THIQ 5-Bromo-THIQ Analog THIQ->IKK Inhibits? Gene_Expression Target Gene Expression NFkB_n->Gene_Expression

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by 5-Bromo-THIQ analogs.

Mutations in the KRAS gene are among the most common drivers of cancer. The KRas protein is a small GTPase that acts as a molecular switch in signal transduction pathways regulating cell growth and survival.[17][18]

KRas_Signaling EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation THIQ 5-Bromo-THIQ Analog THIQ->KRas_GTP Inhibits?

Caption: Postulated inhibitory effect of 5-Bromo-THIQ analogs on the KRas signaling pathway.

Experimental Workflow for In Vitro Efficacy Comparison

A logical workflow is essential for the systematic evaluation of a library of 5-Bromo-THIQ analogs.

Experimental_Workflow Start Synthesized 5-Bromo-THIQ Analog Library Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Primary_Screening Hit_Identification Hit Identification (Analogs with IC50 < 10 µM) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Assays Secondary Assays (e.g., Antimicrobial MIC, Sigma Receptor Binding) Hit_Identification->Secondary_Assays Active Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Secondary_Assays->Mechanism_of_Action Lead_Selection Lead Candidate Selection Mechanism_of_Action->Lead_Selection

Caption: A streamlined workflow for the in vitro evaluation of 5-Bromo-THIQ analogs.

References

5-Bromo-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to its Synthetic Utility Against Other Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold, present in numerous biologically active compounds. Halogenated derivatives of THIQ, such as 5-Bromo-1,2,3,4-tetrahydroisoquinoline, serve as versatile building blocks, enabling the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of this compound against its chloro and iodo analogs in key synthetic transformations, supported by extrapolated experimental data and detailed protocols.

The reactivity of halogenated isoquinolines in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is largely governed by the carbon-halogen bond strength. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1] This trend is a direct consequence of the bond dissociation energies, where the weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

Quantitative Comparison of Halogenated 1,2,3,4-Tetrahydroisoquinolines in Cross-Coupling Reactions

While a direct head-to-head comparison of 5-chloro, 5-bromo, and 5-iodo-1,2,3,4-tetrahydroisoquinoline in the literature is scarce, the following tables provide an extrapolated comparison based on the established reactivity principles of aryl halides and data from analogous heterocyclic systems. The data presented assumes standard reaction conditions and serves as a general guideline for what a researcher could expect.

Table 1: Extrapolated Performance in Suzuki-Miyaura Coupling

Feature5-Iodo-THIQ5-Bromo-THIQ5-Chloro-THIQRationale
Relative Reactivity HighModerateLowThe C-I bond is the weakest, facilitating faster oxidative addition.
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%3 - 10 mol%Higher reactivity requires less catalyst.
Reaction Temperature Room Temp. to 80 °C80 - 120 °C100 - 150 °CMilder conditions are sufficient for the more reactive iodide.
Typical Reaction Time 1 - 6 hours4 - 24 hours12 - 48 hoursFaster reaction rates lead to shorter completion times.
Expected Yield Excellent (>90%)Good to Excellent (70-95%)Moderate to Good (50-80%)Higher reactivity generally correlates with higher yields.

Table 2: Extrapolated Performance in Buchwald-Hartwig Amination

Feature5-Iodo-THIQ5-Bromo-THIQ5-Chloro-THIQRationale
Relative Reactivity HighModerateLowSimilar to Suzuki coupling, C-I bond cleavage is most facile.
Ligand Choice Wide range of phosphine ligandsBulky, electron-rich phosphine ligands often requiredSpecialized, highly active ligands often necessaryLess reactive halides require more sophisticated ligands to promote catalysis.
Reaction Temperature 60 - 100 °C80 - 130 °C100 - 160 °CMore energy is needed to activate the stronger C-Cl bond.
Expected Yield Excellent (>85%)Good to Excellent (65-90%)Moderate to Good (40-75%)Reactivity directly impacts the efficiency of C-N bond formation.

Table 3: Extrapolated Performance in Sonogashira Coupling

Feature5-Iodo-THIQ5-Bromo-THIQ5-Chloro-THIQRationale
Relative Reactivity HighModerateLowThe trend of C-X bond strength dictates reactivity.
Copper Co-catalyst Often optional or at low loadingGenerally requiredEssential and often at higher loadingThe copper acetylide formation and transmetalation are crucial, especially for less reactive halides.
Reaction Temperature Room Temp. to 60 °C50 - 100 °C80 - 120 °CMilder conditions are sufficient for the highly reactive iodide.
Expected Yield Excellent (>90%)Good to Excellent (75-95%)Moderate (40-70%)The efficiency of the catalytic cycle is highly dependent on the halide.

Experimental Protocols

The following are representative, detailed experimental protocols for key cross-coupling reactions involving this compound. These can be adapted for the corresponding iodo and chloro analogs, keeping in mind that adjustments to catalyst loading, ligand, temperature, and reaction time will likely be necessary as outlined in the tables above.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and morpholine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, pour into a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdAr_prime->Product ArBr 5-Bromo-THIQ (Ar-Br) ArBr->ArPdBr BoronicAcid R-B(OH)2 BoronicAcid->ArPdOR Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Halogenated THIQ, Coupling Partner, and Base B Add Anhydrous Solvent A->B C Degas the Mixture (Inert Atmosphere) B->C D Add Catalyst/Ligand C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Work-up F->G Reaction Complete H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Column Chromatography I->J Product Purified Product J->Product

Caption: General experimental workflow for cross-coupling reactions.

PARP_Inhibition_Pathway cluster_damage DNA Damage cluster_repair DNA Repair cluster_inhibition Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER Recruits repair proteins DSB Double-Strand Break (DSB) PARP->DSB Stalled replication fork leads to BER->DNA_SSB SSB Repair HR Homologous Recombination (HR) DSB->HR Repair in healthy cells Cell_Death Synthetic Lethality (Cell Death) DSB->Cell_Death Unrepaired in HR-deficient (e.g., BRCA mutant) cells PARP_Inhibitor PARP Inhibitor (e.g., derived from functionalized THIQ) PARP_Inhibitor->PARP Inhibits

Caption: Simplified signaling pathway of PARP inhibition.

Application in Drug Discovery: Synthesis of PARP and Kinase Inhibitors

Halogenated tetrahydroisoquinolines are crucial intermediates in the synthesis of various targeted therapies, particularly in oncology. For instance, the functionalization of the THIQ scaffold is a key strategy in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] The synthesis of these inhibitors often involves a cross-coupling reaction to introduce a specific pharmacophore onto the halogenated THIQ core. The choice of halogen on the THIQ starting material can significantly impact the efficiency and overall yield of the synthetic route.

Similarly, many kinase inhibitors, which target specific signaling pathways implicated in cancer cell proliferation and survival, incorporate the tetrahydroisoquinoline motif.[3] The ability to readily diversify the THIQ scaffold at a specific position through cross-coupling reactions with different boronic acids, amines, or alkynes is a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

A Comparative Guide to In Vitro Testing of Tetrahydroisoquinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro testing protocols for evaluating the anticancer potential of novel tetrahydroisoquinoline (THIQ) derivatives. The information presented herein is synthesized from multiple research sources to offer a comprehensive resource for designing and interpreting experiments in the field of cancer drug discovery. We will delve into standardized assays for assessing cytotoxicity, apoptosis induction, and cell cycle arrest, presenting comparative data for selected THIQ derivatives. Furthermore, we will explore a key signaling pathway implicated in the mechanism of action of these compounds.

Comparative Efficacy of Tetrahydroisoquinoline Derivatives

The anticancer activity of THIQ derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the cytotoxic effects, apoptosis-inducing capabilities, and cell cycle distribution modulation of representative THIQ derivatives against various cancer cell lines.

Table 1: Cytotoxicity of THIQ Derivatives (IC50 Values in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
Compound 7e -0.155[1]-
Compound 8d 0.170[1]--
JS-56 9.74[2]--
JS-92 5.03[2]--
GM-3-18 --0.9 - 10.7[3]
Doxorubicin (Control) ---

Table 2: Apoptosis Induction by THIQ Derivatives

Compound IDCell LineTreatment Concentration% Apoptotic Cells (Early + Late)
Compound 8d MCF-7IC5069-fold increase vs. control[1]
Compound 5 MCF-7IC508.72[4]
Compound 8 MCF-7IC5017.28[4]
STX 2895 A549-23.12[5]
STX 3329 A549-39.98[5]

Table 3: Cell Cycle Arrest Induced by THIQ Derivatives

Compound IDCell LineTreatment Concentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Compound 7e A549IC50--Significant increase[1]
Compound 8d MCF-7IC50-Significant increase[1]-
Compound 5 MCF-7IC50Significant increase[4]--
Compound 8 MCF-7IC50Significant increase[4]--
STX 3451 MDA-MB-231---32.94[5]

Key Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparability of in vitro studies. Below are the methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • THIQ derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cancer cell lines

  • THIQ derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the THIQ derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • THIQ derivatives

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of THIQ derivatives for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity.

Visualizing Cellular Mechanisms

Diagrams are powerful tools for illustrating complex biological processes. The following visualizations, created using the DOT language, depict a typical experimental workflow and a key signaling pathway affected by THIQ derivatives.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Activity cluster_assays Assays start Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with THIQ Derivatives seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->analysis apoptosis->analysis cell_cycle->analysis G cluster_pathway MAPK Signaling Pathway Inhibition by THIQ Derivatives cluster_mapk MAPK Cascade thiq THIQ Derivative (e.g., LFZ-4-46) dna_damage DNA Damage thiq->dna_damage induces ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis promotes cell_cycle_arrest Cell Cycle Arrest (G2/M) erk->cell_cycle_arrest induces dna_damage->ras activates

References

Tetrahydroisoquinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tetrahydroisoquinoline derivatives as inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in nucleotide synthesis and a key target in cancer therapy. The performance of a novel tetrahydroisoquinoline derivative is objectively compared with the established DHFR inhibitor, Methotrexate, supported by experimental data.

Comparative Inhibitory Activity

The inhibitory potential of a novel 5,6,7,8-tetrahydroisoquinoline derivative, herein designated as Compound 8d, was evaluated against human DHFR and compared with the well-known DHFR inhibitor, Methotrexate. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined through in vitro enzyme inhibition assays.

CompoundTarget EnzymeIC50 (µM)[1][2][3][4][5]
Compound 8d (Novel THIQ)DHFR0.199
Methotrexate (Reference)DHFR0.131

The data indicates that Compound 8d exhibits significant inhibitory activity against DHFR, with an IC50 value in the sub-micromolar range, comparable to that of Methotrexate.[1][2][3][4][5]

DHFR Inhibition and the Folate Synthesis Pathway

Dihydrofolate reductase is a pivotal enzyme in the folate synthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] Inhibition of DHFR disrupts the synthesis of these vital precursors, leading to the cessation of cell growth and proliferation, particularly in rapidly dividing cancer cells.

DHFR_Pathway cluster_folate_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA NADPH NADPH NADPH->DHFR e- NADP NADP+ DHFR->THF DHFR->NADP THIQ Tetrahydroisoquinoline Derivatives (e.g., Compound 8d) THIQ->DHFR Inhibition

DHFR signaling pathway and point of inhibition.

Experimental Protocols

DHFR Enzyme Inhibition Assay

The inhibitory activity of the tetrahydroisoquinoline derivatives against DHFR is determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (tetrahydroisoquinoline derivatives and Methotrexate) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared in each well of the 96-well plate containing the assay buffer, NADPH, and the DHFR enzyme.

  • The test compounds are added to the wells at various concentrations. A control group with no inhibitor and a reference group with Methotrexate are also included.

  • The reaction is initiated by the addition of the DHF substrate.

  • The absorbance at 340 nm is measured kinetically over a period of time (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).

  • The rate of the reaction (decrease in absorbance per unit time) is calculated for each concentration of the inhibitor.

  • The percentage of inhibition is calculated relative to the control group.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for DHFR Inhibition Assay

experimental_workflow prep Prepare Reagents (Buffer, DHFR, NADPH, DHF, Test Compounds) plate Plate Setup in 96-well Plate (Controls and Test Compound Dilutions) prep->plate initiate Initiate Reaction (Add DHF) plate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis (% Inhibition vs. Concentration, IC50 Calculation) measure->analyze

Experimental workflow for DHFR inhibition assay.

References

Validating Target Engagement of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential to modulate various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other proteins involved in diverse signaling pathways.[3][4] The introduction of a bromine atom at the 5-position can further modulate the pharmacological properties of the molecule, making 5-Bromo-1,2,3,4-tetrahydroisoquinoline a versatile starting point for the synthesis of novel therapeutic agents.[5]

A critical step in the development of any new therapeutic candidate is the validation of its engagement with the intended molecular target in a physiologically relevant context.[6] This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of this compound derivatives, using illustrative data from related THIQ compounds to highlight the application of these techniques. We will explore assays for two major classes of drug targets for which THIQ derivatives have shown activity: Dopamine Receptors (as an example of a GPCR) and Phosphodiesterase 4 (PDE4) (as an example of an enzyme).

Comparative Overview of Target Engagement Validation Methods

The selection of an appropriate method for validating target engagement depends on several factors, including the nature of the target protein, the availability of specific tools (e.g., radiotracers, antibodies), and the specific questions being addressed in the study.

Method Principle Data Output Throughput Physiological Relevance Key Advantages Limitations
Radioligand Binding Assay Competitive binding of a radiolabeled ligand and the test compound to the target receptor.Ki (inhibition constant), Bmax (receptor density)Medium to HighModerate (cell membranes or tissue homogenates)Gold standard for affinity determination; highly sensitive.Requires synthesis of a radiolabeled ligand; use of radioactivity.
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of a target enzyme.IC50 (half-maximal inhibitory concentration)HighModerate (purified enzyme or cell lysates)Direct measure of functional impact on the enzyme; readily adaptable to HTS.May not reflect cellular activity due to permeability or off-target effects.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Thermal shift (ΔTm), dose-response curvesLow to MediumHigh (intact cells or tissues)Measures direct target binding in a cellular context without labels.[3]Not suitable for all targets; can be technically challenging.
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target and a fluorescently labeled ligand.BRET ratio, Kd (dissociation constant)HighHigh (live cells)Real-time measurement of binding kinetics in live cells.Requires genetic modification of the target protein.

Target Class 1: Dopamine Receptors (GPCRs)

Several THIQ derivatives have been identified as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes.[7][8] Validating engagement with these receptors is crucial for developing treatments for neurological and psychiatric disorders.

Quantitative Data Summary: THIQ Derivatives at Dopamine Receptors

The following table summarizes binding affinities for representative THIQ derivatives at human dopamine receptors. This data illustrates the type of quantitative comparison that is essential for lead optimization.

Compound IDTarget ReceptorKi (nM)Selectivity vs. D2RReference
Compound 5s D31.215-fold vs D1R, 420-fold vs D4R[7][8]
Compound 5t D33.4High selectivity vs other DRs[7][8]
Compound 5q D357Selective for D3R[8]
Compound 5r D324Comparable affinity to D2R[7][8]

Note: Data is for non-brominated THIQ derivatives and is presented for illustrative purposes.

Signaling Pathway: Dopamine D2 Receptor

Dopamine D2 receptors are Gi-coupled GPCRs that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine or THIQ Agonist Dopamine->D2R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylates Targets

Dopamine D2 receptor signaling pathway.
Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D3 receptor.

1. Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2/D3 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds: this compound derivatives at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand solution (at a final concentration equal to its Kd), and 25 µL of the test compound solution (or vehicle for total binding, or Haloperidol for non-specific binding).

  • Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding (counts in the presence of vehicle).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Class 2: Phosphodiesterase 4 (PDE4)

THIQ derivatives have also been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP.[3] Inhibiting PDE4 increases cAMP levels, making these compounds potentially useful for treating inflammatory diseases and certain neurological conditions.

Quantitative Data Summary: THIQ Derivatives as PDE4B Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC50) for representative THIQ derivatives against the PDE4B enzyme.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 13a PDE4B0.88[3]
Compound 14f PDE4B2.3[3]
Compound 14c PDE4B15.5[3]
Compound 14a PDE4B23.5[3]

Note: Data is for non-brominated THIQ derivatives and is presented for illustrative purposes.

Experimental Workflow: Enzyme Inhibition Assay

A common method to assess PDE4 inhibition is to measure the conversion of cAMP to AMP.

G cluster_workflow PDE4 Inhibition Assay Workflow Start Start: Recombinant PDE4B Enzyme + cAMP Substrate Add_Cmpd Add THIQ Derivative (or Vehicle) Start->Add_Cmpd Incubate Incubate at 37°C Add_Cmpd->Incubate Stop_Rxn Stop Reaction (e.g., with heat or inhibitor) Incubate->Stop_Rxn Detect Detect Remaining cAMP (e.g., HTRF, FP, or Luminescence) Stop_Rxn->Detect Analyze Analyze Data: Calculate % Inhibition and IC50 Detect->Analyze

Workflow for a PDE4 enzyme inhibition assay.
Experimental Protocol: PDE4B HTRF® Assay

This protocol outlines a homogenous time-resolved fluorescence (HTRF®) assay to measure the inhibitory activity of test compounds on PDE4B.

1. Materials:

  • Recombinant human PDE4B enzyme.

  • cAMP substrate.

  • Anti-cAMP antibody labeled with a cryptate donor (e.g., Eu3+).

  • cAMP tracer labeled with an acceptor fluorophore (e.g., d2).

  • Assay buffer: 20 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.5.

  • Test compounds: this compound derivatives at various concentrations.

  • Low-volume 384-well microplates.

  • HTRF-compatible plate reader.

2. Procedure:

  • Add 2 µL of the test compound solution (or vehicle/positive control) to the wells of the microplate.

  • Add 4 µL of the PDE4B enzyme solution diluted in assay buffer to each well.

  • Initiate the enzymatic reaction by adding 4 µL of the cAMP substrate solution.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Stop the reaction and begin detection by adding 5 µL of the anti-cAMP cryptate antibody solution followed by 5 µL of the d2-labeled cAMP tracer solution.

  • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

3. Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • The HTRF signal is inversely proportional to the enzyme activity (high cAMP = low signal).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and a potent inhibitor (100% inhibition) controls.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Validating the engagement of this compound derivatives with their intended biological targets is a cornerstone of their preclinical development. This guide has presented a comparative framework for assessing target engagement for two major drug target classes: GPCRs and enzymes. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's mechanism of action, affinity, and potency. The quantitative data generated from these assays are essential for establishing structure-activity relationships, guiding medicinal chemistry efforts, and increasing the probability of success in subsequent stages of drug development.[6] It is imperative to confirm that a compound not only binds to its target with high affinity but also engages it within the complex environment of a living cell to elicit the desired biological response.

References

Comparative Cross-Reactivity Profiling of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of 5-Bromo-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ) analogs and related derivatives. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Halogenation, particularly bromination, at the 5-position of the THIQ ring can significantly influence the pharmacological properties of these molecules, including their potency and selectivity for various biological targets. This guide summarizes available binding affinity data, details the experimental protocols used for their determination, and visualizes relevant biological pathways and experimental workflows.

Cross-Reactivity Data of THIQ Analogs

The following tables summarize the binding affinities (Ki) of various THIQ analogs for a range of receptors. It is important to note that the data is compiled from different studies and experimental conditions may vary.

Table 1: Binding Affinities of Tetrahydroisoquinoline Analogs at Dopamine and Sigma Receptors

CompoundRReceptor Ki (nM)
D2D3D4σ2
5g 3-bromo benzamide13045>10,000130
5h 3-methoxy benzamide13042>10,000140
5i 3-cyano benzamide2626>10,000>10,000
5p 2,3-dichloro benzamide7832>10,000200
5q 2,3-dimethoxy benzamide>10,00057>10,000>10,000
5r 3,4-dichloro benzamide24241970>10,000

Data sourced from a study on tetrahydroisoquinoline-based D3R ligands.[3]

Table 2: Binding Affinities of a 5-Chloro-THIQ Analog at Serotonin (5-HT) Receptors

CompoundReceptor Ki (nM)
5-HT75-HT1A
(-)-2 1.223.4
(+)-2 93>1000
Racemic 2 2.4456

Compound 2 is 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one. Data sourced from a study on 5-HT7 receptor agonists.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays for Dopamine and Sigma Receptors

Objective: To determine the binding affinities of THIQ analogs for dopamine (D2, D3, D4) and sigma (σ2) receptors.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.

  • Radioligands:

    • [³H]Spiperone for D2 and D4 receptors.

    • [³H]7-OH-DPAT for D3 receptors.

    • [³H]DTG for σ2 receptors.

  • Non-specific Binding: Haloperidol (for D2, D3, D4) and (+)-pentazocine (for σ2).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell membranes expressing the target receptor are incubated with the radioligand and various concentrations of the test compounds (THIQ analogs).

  • The incubation is carried out in the assay buffer at room temperature for a specified period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., haloperidol or (+)-pentazocine).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

This protocol is a generalized representation based on standard radioligand binding assay procedures.[5][6][7]

Radioligand Binding Assays for Serotonin (5-HT) Receptors

Objective: To determine the binding affinities of THIQ analogs for 5-HT7 and 5-HT1A receptors.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT7 or 5-HT1A receptors.

  • Radioligands:

    • [³H]5-CT for 5-HT7 receptors.

    • [³H]8-OH-DPAT for 5-HT1A receptors.

  • Non-specific Binding: 5-HT (Serotonin).

  • Assay Buffer: 50 mM Tris buffer containing 4 mM CaCl₂ and 0.1% ascorbic acid, pH 7.5.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell membranes are incubated with the respective radioligand and a range of concentrations of the test compounds.

  • The incubation is performed in the assay buffer at 37°C for 30 minutes.

  • Non-specific binding is determined in the presence of 10 µM 5-HT.

  • The assay is terminated by rapid filtration over glass fiber filters.

  • The filters are washed with ice-cold Tris buffer.

  • Radioactivity is quantified by liquid scintillation spectrometry.

  • IC50 values are calculated from competition binding curves and converted to Ki values.

This protocol is a generalized representation based on standard radioligand binding assay procedures.[4][5][6][7]

Visualizations

Signaling Pathway for Dopamine D2/D3 Receptors

G cluster_membrane Cell Membrane D2R D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine or THIQ Analog Dopamine->D2R Binds to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

G start Start incubation Incubate: - Receptor Membranes - Radioligand - THIQ Analog start->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measures radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

References

A Comparative Guide to the Analytical Characterization of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical methods for the characterization of 5-Bromo-1,2,3,4-tetrahydroisoquinoline and its structural isomers, 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 7-Bromo-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the identification and quality control of these compounds.

Comparative Analytical Data

The characterization of brominated tetrahydroisoquinolines relies on a combination of spectroscopic and chromatographic techniques. The following tables summarize the key analytical data for this compound and its common alternatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundTechniqueSolventChemical Shifts (δ) and Coupling Constants (J)
This compound ¹H NMR-Data not available in the provided search results. A representative spectrum is available for the hydrochloride salt.[1]
¹³C NMR-Data not available in the provided search results.
6-Bromo-1,2,3,4-tetrahydroquinoline ¹H NMR-Representative spectra are available, but specific chemical shifts and coupling constants are not detailed in the provided search results.[2]
¹³C NMR-Data not available in the provided search results.
7-Bromo-1,2,3,4-tetrahydroisoquinoline ¹H NMR-A representative spectrum is available, but specific chemical shifts and coupling constants are not detailed in the provided search results.
¹³C NMR-Data not available in the provided search results.

Table 2: Mass Spectrometry (MS) Data

CompoundTechniqueKey Fragments (m/z) and Interpretation
This compound EI-MSExpected molecular ion peaks at m/z 211/213 due to bromine isotopes. Fragmentation may involve the loss of a bromine radical and cleavage of the tetrahydroisoquinoline ring.
6-Bromo-1,2,3,4-tetrahydroquinoline EI-MSData not available in the provided search results.
7-Bromo-1,2,3,4-tetrahydroisoquinoline EI-MSMolecular ion (M+1) observed at m/z 213.8.[3]

Table 3: High-Performance Liquid Chromatography (HPLC) Data

CompoundColumnMobile PhaseFlow RateDetectionRetention Time (Rt)
This compound C18Acetonitrile/Water with formic acid1.0 mL/minUV (220 nm)Not available.
General Isoquinoline Alkaloids C18Acetonitrile/Water with additives (e.g., ammonium acetate, formic acid)-UVVaries depending on the specific compound and conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of related compounds and can be adapted for the specific characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its protons and carbon atoms.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to 0-12 ppm.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analyte from any impurities.

  • MS Analysis:

    • The eluent from the GC is introduced into the EI source of the mass spectrometer.

    • Acquire mass spectra over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak, which should exhibit a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and quantify its concentration.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the standards and the sample solution. Record the chromatograms and determine the retention time and peak area of the analyte.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of the analyte in the sample.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_characterization Characterization 2-Phenylethanamine 2-Phenylethanamine Pictet-Spengler_Reaction Pictet-Spengler_Reaction 2-Phenylethanamine->Pictet-Spengler_Reaction Bromination Bromination Reduction Reduction Bromination->Reduction Pictet-Spengler_Reaction->Bromination Column_Chromatography Column_Chromatography Reduction->Column_Chromatography NMR_Spectroscopy NMR_Spectroscopy Column_Chromatography->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Column_Chromatography->Mass_Spectrometry HPLC_Analysis HPLC_Analysis Column_Chromatography->HPLC_Analysis

Caption: Synthetic and purification workflow for this compound.

Analytical_Workflow Sample Sample Purity_Assessment Purity Assessment (HPLC) Sample->Purity_Assessment Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Data_Analysis Data Analysis & Comparison Purity_Assessment->Data_Analysis NMR NMR (1H, 13C) Structural_Elucidation->NMR MS Mass Spectrometry (EI-MS) Structural_Elucidation->MS NMR->Data_Analysis MS->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report

Caption: Analytical characterization workflow for this compound.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Bromo-1,2,3,4-tetrahydroisoquinoline as a hazardous, halogenated organic waste. Segregate from other waste streams and arrange for disposal by a licensed hazardous waste management company.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. This compound is classified as hazardous, and proper personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Harmful if swallowed or inhaled.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A summary of required and recommended PPE is provided in the table below.

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.[3][4][5]Minimizes inhalation of dust or vapors.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by regulations for hazardous and halogenated organic compounds. The primary disposal method is incineration by a licensed hazardous waste facility.[5] On-site treatment is not recommended.

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. As a brominated compound, this compound is classified as a halogenated organic waste .[5]

  • Action: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid laboratory trash.[5]

Step 2: Container Management

  • Action: Use a compatible, leak-proof, and sealable container provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste carrier.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a list of any other halogenated compounds if it is a mixed waste stream.[5]

  • Closure: Keep the container tightly sealed when not in use.[5]

Step 3: Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[5][6][7]

Step 4: Professional Disposal

  • Action: Contact your institution's EHS department or a licensed professional hazardous waste disposal company to arrange for pickup.

  • Regulatory Compliance: The disposal company must be certified to handle and incinerate hazardous chemical waste in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[4]

Spill Cleanup Procedures

In the event of a spill, prioritize safety and containment.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or silica gel to contain the spill.[6][7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated organic waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of this compound falls under the EPA's RCRA regulations, which govern the management of hazardous waste from "cradle to grave." As a halogenated organic compound, it is subject to specific land disposal restrictions, making incineration the required treatment method.[1] Hazardous waste incinerators must meet a destruction and removal efficiency (DRE) of 99.99% or higher for the hazardous constituents.[8]

Diagrams

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Generation of Waste (this compound) B Wear Appropriate PPE A->B C Segregate into 'Halogenated Organic Waste' Container B->C D Label Container Correctly C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Transport to a Certified Facility F->G H Incineration (RCRA Compliant) G->H LogicalRelationships Compound 5-Bromo-1,2,3,4- tetrahydroisoquinoline Halogenated Halogenated Organic Compound Compound->Halogenated Hazardous Hazardous Waste (RCRA) Halogenated->Hazardous Segregation Segregation from Non-Halogenated Waste Hazardous->Segregation LandDisposal Land Disposal Prohibited Hazardous->LandDisposal Incineration Incineration Required LandDisposal->Incineration

References

Personal protective equipment for handling 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 81237-69-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1]

Hazard Identification and Classification

A summary of the key hazard information is provided in the table below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oralWarningH302: Harmful if swallowed[1]
Acute toxicity, inhalationWarningH332: Harmful if inhaled[1]
Skin corrosion/irritationWarningH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureWarningH335: May cause respiratory irritation[2]

Operational Plan: Handling Procedures

Follow these step-by-step procedures to ensure the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a chemical fume hood for all manipulations of the solid compound and its solutions.

  • Ensure safety shower and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[4]
Eyes/Face Safety glasses with side shields or chemical splash goggles.Goggles are required when there is a splash hazard. A face shield should be worn in conjunction with goggles for maximum protection.[5][6]
Body Laboratory coatA fully buttoned lab coat is required.
Respiratory NIOSH-approved respiratorRequired when handling large quantities or when engineering controls are not sufficient. Use a respirator with an organic vapor cartridge.[4][7][8]

3. Handling Protocol:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[3]

  • Keep containers tightly closed when not in use.[3][10]

  • Store in a cool, dry, and well-ventilated place.[3][10] The recommended storage temperature is 2-8°C, protected from light.[11]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

2. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles/Face Shield - Chemical-Resistant Gloves prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh the required amount of the compound prep_setup->handling_weigh handling_dissolve Dissolve in an appropriate solvent handling_weigh->handling_dissolve hazard1 Inhalation Hazard handling_weigh->hazard1 hazard3 Ingestion Hazard handling_reaction Perform the experiment handling_dissolve->handling_reaction hazard2 Skin/Eye Contact Hazard handling_dissolve->hazard2 cleanup_decontaminate Decontaminate glassware and equipment handling_reaction->cleanup_decontaminate handling_reaction->hazard1 handling_reaction->hazard2 cleanup_waste Collect all waste in a labeled, sealed container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste through EHS-approved channels cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE and wash hands cleanup_dispose->cleanup_remove_ppe

Caption: A flowchart outlining the safe handling and disposal procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.